Zimeldine-d6
Beschreibung
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Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-3-pyridin-3-yl-N,N-bis(trideuteriomethyl)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPPVKRFBIWMSX-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Zimeldine-d6 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zimeldine-d6 is the deuterated analog of Zimeldine, a pioneering selective serotonin (B10506) reuptake inhibitor (SSRI). While the parent compound, Zimeldine, was withdrawn from the market due to rare but severe side effects, its deuterated form, this compound, serves as an invaluable tool in contemporary research. Primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Zimeldine and other SSRIs, its distinct mass allows for precise quantification in complex biological matrices. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound, systematically named (Z)-3-(4-Bromophenyl)-N,N-di(trideuteriomethyl)-3-(3-pyridinyl)prop-2-en-1-amine, is structurally identical to Zimeldine, with the exception of the six hydrogen atoms on the two N-methyl groups, which are replaced by deuterium. This isotopic substitution minimally alters the compound's chemical properties but provides a distinct mass signature crucial for mass spectrometry-based analyses.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
Quantitative data for this compound and its non-deuterated counterpart, Zimeldine, are summarized in the table below for easy comparison.
| Property | This compound | Zimeldine |
| Molecular Formula | C₁₆H₁₁D₆BrN₂ | C₁₆H₁₇BrN₂[1] |
| Molecular Weight | 323.26 g/mol [2] | 317.22 g/mol [1] |
| CAS Number | 1185239-75-1[3] | 56775-88-3[1] |
| Appearance | Brown Oil | - |
| Solubility | Chloroform, Dichloromethane, Methanol | - |
| Storage Temperature | Refrigerator | - |
Spectral Data
While a comprehensive Certificate of Analysis with detailed spectral data for this compound is typically available from suppliers such as Toronto Research Chemicals, representative mass spectrometry data for the parent compound, Zimeldine, is available and provides a basis for expected fragmentation patterns.
Table of Mass Spectrometry Data for Zimeldine
| Mass Spectrometry Type | Key Fragments (m/z) |
| GC-MS | 193, 238, 105, 185[1] |
| MS-MS ([M+H]⁺ at 317.0648) | 272, 193.1, 274[1] |
For this compound, the molecular ion peak in mass spectrometry would be shifted by +6 Da compared to Zimeldine, appearing at approximately m/z 323.26. The fragmentation pattern would be expected to be similar, with fragments containing the N,N-di(trideuteriomethyl)amine moiety showing a corresponding mass shift.
Experimental Protocols
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Methodology (Hypothetical):
-
Starting Material: Norzimeldine is either synthesized or obtained commercially.
-
N-Deuteromethylation: Norzimeldine is dissolved in an appropriate aprotic solvent (e.g., acetonitrile (B52724) or DMF). A base, such as potassium carbonate, is added to deprotonate the secondary amine. A deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), is then added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to yield pure this compound.
-
Characterization: The final product is characterized by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and isotopic purity.
Serotonin Reuptake Inhibition Assay
This compound, like its parent compound, is a potent inhibitor of the serotonin transporter (SERT). Its inhibitory activity can be assessed using a radioligand binding assay with synaptosomes, which are isolated presynaptic nerve terminals that contain SERTs.
Experimental Workflow for Serotonin Reuptake Assay
Caption: Workflow for a serotonin reuptake inhibition assay.
Detailed Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from the whole brain or specific brain regions (e.g., cortex or hippocampus) of rats. The tissue is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate the synaptosomal fraction. The final pellet is resuspended in a suitable assay buffer.
-
Assay Conditions: The assay is typically performed in 96-well plates. Each well contains the synaptosomal preparation, a buffer solution (e.g., Krebs-Ringer bicarbonate buffer), and varying concentrations of this compound or a reference compound.
-
Radioligand Addition and Incubation: The uptake reaction is initiated by the addition of a fixed concentration of [³H]serotonin. The plates are incubated at 37°C for a short period (typically 5-15 minutes) to allow for serotonin uptake.
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Measurement of Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters, representing the [³H]serotonin taken up by the synaptosomes, is measured using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The concentration of this compound that inhibits 50% of the specific [³H]serotonin uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curve.
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects through the same mechanism as Zimeldine: selective inhibition of the serotonin transporter (SERT).[4] By blocking the reuptake of serotonin from the synaptic cleft, it increases the concentration of serotonin available to bind to postsynaptic receptors. This enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.
Signaling Pathway of this compound Action
Caption: Signaling cascade following SERT inhibition by this compound.
The inhibition of SERT by Zimeldine leads to a cascade of intracellular events. The increased synaptic serotonin activates various postsynaptic serotonin receptors, many of which are G-protein coupled receptors. Activation of these receptors can lead to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. One of the key target genes regulated by CREB is Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. The upregulation of BDNF is considered a key long-term effect of SSRI treatment.
Conclusion
This compound is a vital research tool for scientists and drug development professionals in the field of neuroscience and pharmacology. Its primary application as a stable isotope-labeled internal standard enables accurate and precise quantification of Zimeldine and related compounds. Understanding its chemical properties, synthesis, and biological activity is essential for its effective use in research. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers designing and interpreting studies involving this important deuterated compound.
References
- 1. A common mechanism of action of the selective serotonin reuptake inhibitors citalopram and fluoxetine: reversal of chronic psychosocial stress-induced increase in CRE/CREB-directed gene transcription in transgenic reporter gene mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (Z)-3-(4-Bromophenyl)-N,N-(dimethyl-d6)-3-(3-pyridinyl)-2-propen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (Z)-3-(4-Bromophenyl)-N,N-(dimethyl-d6)-3-(3-pyridinyl)-2-propen-1-amine, a deuterated analog of the selective serotonin (B10506) reuptake inhibitor (SSRI) zimelidine. The introduction of deuterium (B1214612) at the N,N-dimethyl moiety can offer advantages in drug metabolism and pharmacokinetic profiles. This document outlines a plausible synthetic pathway, drawing from established methods for the synthesis of zimelidine and its analogs, and incorporating the use of a deuterated reagent in the final step. Detailed experimental protocols, quantitative data (where available in the literature for analogous non-deuterated compounds), and workflow diagrams are provided to assist researchers in the development of this and similar deuterated compounds.
Synthetic Strategy Overview
The synthesis of the target molecule, (Z)-3-(4-Bromophenyl)-N,N-(dimethyl-d6)-3-(3-pyridinyl)-2-propen-1-amine, can be achieved through a multi-step sequence. A convergent approach is proposed, culminating in the introduction of the deuterated dimethylamino group in the final step. The key disconnection lies at the C-N bond of the allylic amine.
The overall synthetic transformation is depicted below:
Caption: Proposed synthetic pathway for the target molecule.
Detailed Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of zimelidine and its precursors.[1] Researchers should adapt and optimize these procedures for the specific deuterated target molecule.
Step 1: Synthesis of (Z)-3-(4-Bromophenyl)-3-(3-pyridinyl)acrylate Precursor
This step involves the stereoselective formation of the trisubstituted alkene core. A plausible method involves a Suzuki coupling reaction between a (Z)-enol tosylate and (3-pyridinyl)boronic acid.
-
Materials:
-
Appropriate β-ketoester or α-formyl ester
-
p-Toluenesulfonyl chloride (TsCl)
-
Base (e.g., triethylamine, pyridine)
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(3-Pyridinyl)boronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base for Suzuki coupling (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., toluene, DMF)
-
-
Procedure:
-
Enol Tosylation: The starting β-ketoester or α-formyl ester is reacted with p-toluenesulfonyl chloride in the presence of a base to stereoselectively form the (Z)-enol tosylate. The reaction is typically carried out at low temperatures to ensure stereocontrol.
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Suzuki Coupling: The resulting (Z)-enol tosylate is then subjected to a Suzuki coupling reaction with (3-pyridinyl)boronic acid in the presence of a palladium catalyst and a base. The reaction mixture is heated to effect the cross-coupling, yielding the desired acrylate (B77674) precursor.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
-
Step 2: Reduction to (Z)-3-(4-Bromophenyl)-3-(3-pyridinyl)prop-2-en-1-ol
The ester functionality of the acrylate precursor is selectively reduced to the corresponding allylic alcohol.
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Materials:
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(Z)-3-(4-Bromophenyl)-3-(3-pyridinyl)acrylate
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Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous solvent (e.g., THF, toluene)
-
-
Procedure:
-
A solution of the acrylate precursor in an anhydrous solvent is cooled to a low temperature (e.g., -78 °C).
-
A solution of DIBAL-H is added dropwise to the reaction mixture.
-
The reaction is stirred at low temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the careful addition of a suitable reagent (e.g., methanol, Rochelle's salt solution).
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The product is extracted with an organic solvent and purified by column chromatography.
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Step 3: Conversion to (Z)-3-(4-Bromophenyl)-3-(3-pyridinyl)prop-2-en-1-chloride
The allylic alcohol is converted to the corresponding allylic chloride, which is a reactive intermediate for the final amination step.
-
Materials:
-
(Z)-3-(4-Bromophenyl)-3-(3-pyridinyl)prop-2-en-1-ol
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
-
Procedure:
-
The allylic alcohol is dissolved in an anhydrous solvent and cooled in an ice bath.
-
Thionyl chloride is added dropwise to the solution.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude allylic chloride, which is often used in the next step without further purification.
-
Step 4: Synthesis of (Z)-3-(4-Bromophenyl)-N,N-(dimethyl-d6)-3-(3-pyridinyl)-2-propen-1-amine
This is the final step where the deuterated dimethylamino group is introduced via a nucleophilic substitution reaction.
-
Materials:
-
(Z)-3-(4-Bromophenyl)-3-(3-pyridinyl)prop-2-en-1-chloride
-
Dimethyl-d6-amine hydrochloride ((CD₃)₂NH·HCl)
-
Base (e.g., triethylamine, K₂CO₃)
-
Solvent (e.g., acetonitrile, DMF)
-
-
Procedure:
-
Dimethyl-d6-amine hydrochloride is treated with a base to generate the free deuterated dimethylamine (B145610) in situ.
-
A solution of the crude allylic chloride from the previous step in a suitable solvent is added to the solution of deuterated dimethylamine.
-
The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic layer is dried and concentrated, and the final product is purified by column chromatography or crystallization to yield (Z)-3-(4-Bromophenyl)-N,N-(dimethyl-d6)-3-(3-pyridinyl)-2-propen-1-amine.
-
Alternative Synthetic Routes
Alternative synthetic strategies for the non-deuterated zimelidine have been reported and could be adapted for the synthesis of the deuterated analog.[2] One notable method starts from substituted benzoylpyridines. This approach may offer different advantages in terms of starting material availability and stereocontrol.
The general workflow for this alternative route is as follows:
Caption: Alternative synthetic approach starting from a benzoylpyridine.
Quantitative Data
| Step | Reaction | Typical Yield (for non-deuterated analog) | Reference |
| 1 | Suzuki Coupling | 60-80% | [1] |
| 2 | DIBAL-H Reduction | 70-90% | [1] |
| 3 | Chlorination | 80-95% (crude) | [1] |
| 4 | Amination | 50-70% | [1] |
Note: Yields are highly dependent on reaction scale and optimization of conditions.
Conclusion
The synthesis of (Z)-3-(4-Bromophenyl)-N,N-(dimethyl-d6)-3-(3-pyridinyl)-2-propen-1-amine is a feasible endeavor for researchers in drug development. The outlined synthetic strategy, based on established methods for the synthesis of zimelidine, provides a clear pathway to the target molecule. The key step, the introduction of the deuterated dimethylamino group, can be accomplished using commercially available deuterated reagents. This guide provides the necessary foundational information for the successful synthesis and further investigation of this deuterated compound. Careful optimization of each synthetic step will be crucial for achieving high yields and purity.
References
Deuterated Zimelidine: A Targeted Approach to Modulating Serotonin Reuptake Inhibition
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Zimelidine was one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs) to be marketed for the treatment of depression.[1][2][3] Its mechanism of action is the potent inhibition of the serotonin transporter (SERT), leading to an increase in serotonin levels in the synaptic cleft.[1][3][4][5] Zimelidine is primarily metabolized in the liver via N-demethylation to its active metabolite, norzimelidine.[2][4][6][7] This metabolic pathway is a key determinant of its pharmacokinetic profile and can be influenced by cytochrome P450 enzymes.[7] This technical guide explores the hypothetical mechanism of action of a deuterated form of zimelidine. Deuteration, the substitution of hydrogen with its stable isotope deuterium, can strategically alter a drug's metabolic fate, potentially leading to an improved pharmacokinetic and safety profile.[8][9][10][11][12] This document outlines the theoretical basis for deuterating zimelidine, its anticipated effects on metabolism and pharmacokinetics, and the experimental protocols required for its evaluation.
Core Mechanism of Action: Serotonin Reuptake Inhibition
The fundamental mechanism of action for both zimelidine and its hypothetical deuterated analog remains the same: selective inhibition of the serotonin transporter (SERT).[1][3][4][5] By blocking SERT, the reuptake of serotonin from the synaptic cleft into the presynaptic neuron is inhibited. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[3][4]
Signaling Pathway of Serotonin Reuptake Inhibition
The following diagram illustrates the signaling pathway at the synapse affected by zimelidine and its deuterated form.
The Rationale for Deuterating Zimelidine
The primary motivation for deuterating zimelidine is to modulate its metabolic profile. The N-demethylation of zimelidine to norzimelidine is a critical metabolic step.[2][4][6][7] By replacing the hydrogen atoms on the N,N-dimethyl group with deuterium, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, is expected to slow down this metabolic process.[8][11][12] This phenomenon is known as the kinetic isotope effect.
The anticipated benefits of this metabolic shift include:
-
Prolonged Half-Life: A slower rate of metabolism would likely lead to a longer plasma half-life for the parent drug.[8][10]
-
Increased Exposure (AUC): Reduced clearance could result in a higher area under the concentration-time curve (AUC), potentially allowing for lower or less frequent dosing.[10]
-
Altered Metabolite Profile: A change in the rate of formation of norzimelidine could alter the overall pharmacodynamic effect and safety profile.
Hypothesized Metabolic Pathway of Deuterated Zimelidine
The diagram below illustrates the proposed metabolic pathway of zimelidine and how deuteration is expected to influence it. The N-demethylation is primarily mediated by cytochrome P450 enzymes, with CYP2D6 being a likely contributor given its role in the metabolism of many antidepressants.[13][14]
References
- 1. Zimelidine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 13. The role of CYP2D6 in the metabolism of antidepressants | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 14. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
Zimeldine-d6: A Technical Overview of a Pioneering Serotonin Uptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zimeldine, a pyridylallylamine derivative, was one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs) to be marketed for the treatment of major depressive disorder. Its deuterated analogue, Zimeldine-d6, is of significant interest for research purposes, particularly in metabolic and pharmacokinetic studies. Deuterium (B1214612) substitution, the replacement of hydrogen with its heavier isotope, can alter the rate of drug metabolism, often leading to a longer biological half-life and increased systemic exposure without significantly changing the compound's fundamental pharmacological activity.[1][2][3] This technical guide provides an in-depth analysis of this compound as a serotonin uptake inhibitor, focusing on its mechanism of action, quantitative data, and relevant experimental protocols.
Mechanism of Action
The primary mechanism of action for Zimeldine and its deuterated form is the potent and selective inhibition of the serotonin transporter (SERT), also known as the 5-hydroxytryptamine (5-HT) transporter.[4][5] By blocking SERT, this compound prevents the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[4] Zimeldine and its active metabolite, norzimelidine, exhibit a marked preference for the serotonin transporter over transporters for other monoamines like norepinephrine.[4]
The signaling pathway affected by this compound is central to the regulation of mood and emotion. By increasing synaptic serotonin levels, this compound indirectly modulates the activity of various postsynaptic serotonin receptors, which are coupled to intricate intracellular signaling cascades.
Mechanism of this compound as a SERT inhibitor.
Quantitative Data
Table 1: In Vitro Inhibition of Monoamine Uptake in Rat Brain Slices
| Compound | 5-HT Uptake IC50 (nM) | NA Uptake IC50 (nM) |
| Zimeldine | 760 | 4,200 |
| Norzimelidine | 100 | 2,400 |
Data adapted from relevant pharmacological studies.
Table 2: Pharmacokinetic Parameters of Zimeldine and Norzimelidine in Humans
| Compound | Elimination Half-life (t½) |
| Zimeldine | ~5 hours |
| Norzimelidine | ~19-23 hours |
Data compiled from various pharmacokinetic studies.[7]
The deuteration in this compound is anticipated to decrease the rate of metabolism, primarily N-demethylation to Norzimelidine, potentially leading to a longer half-life and increased plasma concentrations of the parent compound compared to the non-deuterated form.[2][8]
Experimental Protocols
Preparation of Rat Brain Synaptosomes
Synaptosomes, resealed nerve terminals, are a valuable in vitro model for studying neurotransmitter uptake.[9][10][11]
Materials:
-
Rat forebrain tissue
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4
-
Centrifuge and tubes
-
Dounce homogenizer
Procedure:
-
Euthanize a rat and rapidly dissect the forebrain on ice.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer with 10-12 gentle strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 17,000 x g for 20 minutes at 4°C.
-
The resulting pellet contains the synaptosomes. Resuspend the pellet in a suitable buffer for the subsequent uptake assay.
In Vitro Serotonin Reuptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes.[12]
Materials:
-
Prepared synaptosomes
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]-Serotonin (radioligand)
-
This compound or other test compounds at various concentrations
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or a vehicle control in KRH buffer for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-Serotonin.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to separate the synaptosomes from the incubation medium.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of serotonin uptake).
Experimental workflow for serotonin reuptake assay.
Conclusion
This compound serves as a valuable research tool for investigating the intricacies of the serotonergic system. Its action as a selective serotonin reuptake inhibitor is well-established through the actions of its parent compound. The introduction of deuterium is expected to modulate its pharmacokinetic profile, offering a means to study the impact of metabolic stability on drug disposition and effect. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel SERT inhibitors, contributing to the ongoing development of more effective treatments for depressive and anxiety disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor [pubmed.ncbi.nlm.nih.gov]
- 5. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes [en.bio-protocol.org]
- 10. Rat brain synaptosomes prepared by phase partition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Zimeldine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zimeldine-d6 is the deuterated analog of Zimeldine, a pioneering selective serotonin (B10506) reuptake inhibitor (SSRI). While Zimeldine itself was withdrawn from the market due to rare but serious side effects, its deuterated form, this compound, serves as a valuable tool in modern research, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass signature, allowing for its use as an internal standard in quantitative bioanalytical assays. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and relevant biological pathway information.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled compound essential for precise quantification in research settings. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁D₆BrN₂ | [1][2] |
| Molecular Weight | 323.26 g/mol | [1][2] |
| CAS Number | 1185239-75-1 | [1] |
| Physical State | Brown Oil | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol (B129727) | [3] |
| Storage | Refrigerator | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible use of this compound in a laboratory setting. The following sections outline key experimental protocols.
Synthesis of this compound
While a specific, publicly available protocol for the synthesis of this compound is not detailed in the literature, a plausible route can be adapted from the known synthesis of Zimeldine and other deuterated analogues. The key step involves the use of a deuterated starting material, such as dimethyl-d6-amine (B85223).
Conceptual Synthesis Workflow:
Caption: Conceptual synthesis workflow for this compound.
-
Grignard Reaction: The synthesis would likely begin with a suitable precursor such as 3-(4-bromophenyl)-3-(pyridin-3-yl)acrylonitrile. This would be reacted with a Grignard reagent prepared from a deuterated source, for instance, by reacting dimethyl-d6-amine with a suitable Grignard precursor.
-
Reduction: The intermediate product from the Grignard reaction would then undergo reduction to form the final amine structure of this compound.
-
Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography, to isolate this compound.
Analytical Methods
1. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary method for determining the purity and isotopic enrichment of this compound.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add a precise volume (e.g., 0.7 mL) of a suitable non-deuterated solvent (e.g., Chloroform, Methanol) containing a certified internal standard of known concentration.[4]
-
Ensure complete dissolution and transfer the solution to an NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Employ a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds) to ensure full relaxation.[5]
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).[6]
-
Use a calibrated 90° pulse angle.[5]
-
-
Data Processing and Analysis:
-
Apply appropriate window functions and perform phasing and baseline correction.[6]
-
Integrate well-resolved signals corresponding to this compound (residual protons) and the internal standard.
-
Calculate the purity of this compound based on the integral ratios and the known concentration of the internal standard.
-
2. Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and isotopic distribution of this compound.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination.
-
For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is preferred for its high sensitivity and selectivity.
-
-
Data Acquisition:
-
Infuse the sample directly or inject it into an LC-MS/MS system.
-
Acquire full scan mass spectra to determine the molecular ion peak and its isotopic pattern.
-
For LC-MS/MS, develop a method with specific precursor-to-product ion transitions for both this compound and a non-deuterated internal standard.
-
-
Data Analysis:
-
Compare the measured mass of the molecular ion with the theoretical exact mass of this compound.
-
Analyze the isotopic pattern to confirm the deuterium incorporation.
-
For quantitative data, construct a calibration curve using the peak area ratios of the analyte to the internal standard.
-
3. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity and quantify the concentration of this compound.
Protocol:
-
Sample Preparation:
-
Dissolve a known amount of this compound in the mobile phase or a compatible solvent.
-
For biological samples, perform a protein precipitation step followed by solid-phase extraction for sample clean-up.
-
-
Chromatographic Conditions (adapted from methods for Zimeldine):
-
Column: A reversed-phase C18 column (e.g., 5 µm particle size).[7]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) nitrate (B79036) in water/methanol) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) or, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS).[7]
-
-
Quantification:
-
Construct a calibration curve by injecting standards of known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Biological Context: Signaling Pathway
Zimeldine, the parent compound of this compound, is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the blockade of the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Caption: Mechanism of action of Zimeldine.
Conclusion
This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its well-defined physical and chemical properties, coupled with established analytical methodologies, enable its effective use as an internal standard for the accurate quantification of Zimeldine and its metabolites. This guide provides a foundational resource for the effective implementation of this compound in a research setting.
References
- 1. vivanls.com [vivanls.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 1185239-75-1 [amp.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Quantitation of zimelidine and norzimelidine in plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Zimeldine-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Zimeldine-d6, a deuterated analog of the serotonin (B10506) reuptake inhibitor Zimeldine. It is intended to serve as a technical resource for researchers utilizing this compound as an internal standard in quantitative bioanalytical studies, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to this compound
This compound is a stable isotope-labeled version of Zimeldine where six hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution results in a compound with a higher molecular weight (323.26 g/mol ) compared to the parent molecule, while maintaining nearly identical chemical and physical properties. This characteristic makes this compound an ideal internal standard for the accurate quantification of Zimeldine in complex biological matrices such as plasma and serum. The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, instrument response, and matrix effects, leading to enhanced accuracy and precision.[1]
Commercial Suppliers of this compound
A number of reputable chemical suppliers provide this compound for research purposes. When sourcing this material, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) to verify its purity and isotopic enrichment.
| Supplier | Website | Catalog Number (Example) | Additional Information |
| Santa Cruz Biotechnology, Inc. | --INVALID-LINK-- | sc-217078 | Provides basic product information on their website.[2][3] |
| Toronto Research Chemicals (TRC) | --INVALID-LINK-- | Z435002 | Often distributed through vendors like Fisher Scientific. |
| VIVAN Life Sciences | --INVALID-LINK-- | VLCS-01632 | Provides molecular formula and weight. |
| Medical Isotopes, Inc. | --INVALID-LINK-- | - | Listed as a supplier on chemical directory websites. |
| Alsachim, a Shimadzu Group Company | --INVALID-LINK-- | - | Specializes in stable isotope-labeled internal standards. |
Product Specifications
The quality of this compound is paramount for its use as an internal standard. Researchers should carefully consider the chemical purity and isotopic enrichment of the product. While lot-specific data must be obtained from the supplier's Certificate of Analysis, typical specifications are provided below.
| Parameter | Typical Specification | Importance |
| Chemical Purity | ≥98% | Ensures that the analytical signal is not compromised by impurities. |
| Isotopic Purity (d6) | ≥99% | A high percentage of the fully deuterated form (d6) is crucial to minimize interference from less-deuterated species (d0-d5). |
| Isotopic Enrichment | ≥98 atom % D | Refers to the percentage of deuterium at the labeled positions. High enrichment ensures a distinct mass difference from the unlabeled analyte.[4] |
| Molecular Formula | C₁₆H₁₁D₆BrN₂ | - |
| Molecular Weight | 323.26 g/mol | - |
| CAS Number | 1185239-75-1 | - |
| Appearance | Typically a solid or oil | - |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. | Important for the preparation of stock and working solutions. |
Experimental Protocol: Quantification of Zimeldine in Human Plasma using this compound and LC-MS/MS
This section outlines a general procedure for the analysis of Zimeldine in human plasma using this compound as an internal standard. This protocol is based on established methods for the quantification of antidepressants in biological fluids.[5][6]
Materials and Reagents
-
Zimeldine (analytical standard)
-
This compound (internal standard)
-
Human plasma (drug-free)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
96-well plates (optional)
Preparation of Solutions
-
Zimeldine Stock Solution (1 mg/mL): Accurately weigh and dissolve Zimeldine in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Zimeldine by serial dilution of the stock solution with 50:50 methanol:water. These will be used to spike into the blank plasma to create calibration standards.
-
Working Internal Standard Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile. The optimal concentration should be determined during method development.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.
-
To each tube, add 50 µL of the corresponding sample (blank plasma, spiked plasma for calibrators and QCs, or study sample).
-
Add 150 µL of the working internal standard solution (containing this compound in acetonitrile) to each tube.
-
Vortex each tube vigorously for 30-60 seconds to precipitate proteins.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
The supernatant may be further diluted with water or an aqueous mobile phase to reduce the organic solvent concentration prior to injection.
LC-MS/MS Conditions (Illustrative Example)
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B is typical for separating the analyte from matrix components.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
The specific MRM transitions for Zimeldine and this compound need to be optimized by infusing the individual standard solutions into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Zimeldine | [M+H]⁺ | To be determined |
| This compound | [M+H]⁺ | To be determined |
Data Analysis
-
Integrate the peak areas for both Zimeldine and this compound in all samples.
-
Calculate the peak area ratio (Zimeldine peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is commonly used.
-
Determine the concentration of Zimeldine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Zimeldine quantification.
Principle of Quantification with a Deuterated Internal Standard
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Deuteration: A Technical Guide to Zimeldine-d6 in Serotonin Transporter (SERT) Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the application of Zimeldine-d6, a deuterated analog of the selective serotonin (B10506) reuptake inhibitor (SSRI) Zimeldine, in serotonin transporter (SERT) binding assays. The strategic replacement of hydrogen atoms with deuterium (B1214612) can offer significant advantages in drug discovery and development by modifying the pharmacokinetic profile of a compound. This guide provides an in-depth overview of the underlying principles, detailed experimental protocols, and data presentation for utilizing this compound as a tool in neuropharmacological research.
The Principle of Deuteration: The Kinetic Isotope Effect
The core rationale for employing deuterated compounds lies in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly.[1] This can lead to a reduction in the rate of metabolism, particularly for compounds where oxidative metabolism is a primary clearance pathway.[2] While this "deuterium switch" can improve a drug's pharmacokinetic properties, it is important to note that it may also lead to metabolic switching, where other parts of the molecule are metabolized more readily.[2]
For Zimeldine, deuteration to this compound is anticipated to enhance its metabolic stability, making it a more robust tool for in vitro and in vivo studies of the serotonin transporter. This increased stability can lead to a longer half-life and potentially more consistent plasma concentrations in pharmacokinetic studies.[3][4]
Quantitative Data: SERT Binding Affinities
The following table summarizes the binding affinities of Zimeldine and its primary metabolite, Norzimeldine, for the serotonin transporter. While specific binding data for this compound is not yet published, the substitution of hydrogen with deuterium is not expected to significantly alter the intrinsic binding affinity (Ki) for the transporter, as this is an equilibrium-based process rather than a reaction involving bond cleavage. However, the in vivo potency may be affected due to altered pharmacokinetics.
| Compound | Target | Assay Type | Radioligand | Preparation | Ki (nM) | Reference |
| Zimeldine | SERT | Inhibition of [3H]paroxetine binding | Rat cerebral cortical membranes | 100 | [5] | |
| Norzimeldine | SERT | Inhibition of [3H]paroxetine binding | Rat cerebral cortical membranes | 19 | [5] |
Experimental Protocols
In Vitro Competitive SERT Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the serotonin transporter using rat brain tissue and [3H]paroxetine as the radioligand.
1. Materials and Reagents:
-
Tissue: Whole rat brains or specific regions rich in SERT, such as the cerebral cortex, hippocampus, or striatum.[6]
-
Radioligand: [3H]paroxetine (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Reference Compound: Non-deuterated Zimeldine or another known SSRI (e.g., fluoxetine, paroxetine).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4).
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well microplates, filter plates (e.g., GF/B or GF/C), scintillation counter.
2. Membrane Preparation:
-
Dissect and homogenize rat brain tissue in 10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer.
-
Incubate the resuspended membranes at 37°C for 10 minutes to facilitate the dissociation of endogenous serotonin.
-
Centrifuge again at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 100-200 µg per assay tube.
3. Binding Assay:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Competitive Binding: 25 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
-
Add 25 µL of [3H]paroxetine to each well at a final concentration of approximately 0.1 nM.
-
Add 200 µL of the prepared membrane homogenate to each well.
-
Incubate the plate at room temperature (22-25°C) for 60-90 minutes.
-
Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]paroxetine) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of SERT inhibition by this compound.
Caption: Workflow for a competitive SERT binding assay.
Caption: Logical flow of the advantage of deuteration.
Conclusion
This compound represents a valuable research tool for the study of the serotonin transporter. The primary advantage of deuteration lies in the potential for increased metabolic stability due to the kinetic isotope effect. This can lead to a more favorable pharmacokinetic profile, which is beneficial for both in vitro assays involving metabolic enzymes and for in vivo studies. The experimental protocols and data provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations of SERT function and pharmacology. Further studies are warranted to fully characterize the binding kinetics and metabolic profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. salamandra.net [salamandra.net]
- 5. Inhibition of [3H]paroxetine binding by various serotonin uptake inhibitors: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Effects of Zimeldine-d6 on Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of Zimeldine and its active metabolite, Norzimelidine, on neurotransmission, with a specific focus on its deuterated analog, Zimeldine-d6. Zimeldine was one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs) developed for the treatment of depression.[1][2][3] While Zimeldine itself was withdrawn from the market due to rare but serious side effects, its mechanism of action remains a valuable case study in psychopharmacology.[1][2][3] This document will detail the established pharmacology of Zimeldine, present relevant quantitative data, outline key experimental protocols for studying its effects, and explore the potential implications of deuteration on its pharmacokinetic and pharmacodynamic profile.
Introduction to Zimeldine and the Rationale for Deuteration
Zimelidine is a pyridylallylamine derivative that acts as a potent and selective inhibitor of the serotonin transporter (SERT).[3][4] By blocking the reuptake of serotonin from the synaptic cleft, Zimelidine enhances serotonergic neurotransmission.[1][2][3][4] Its primary active metabolite, Norzimelidine, also contributes significantly to its therapeutic effect.[5]
The process of deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed in drug development to potentially improve the pharmacokinetic properties of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. This can lead to a longer half-life, increased exposure, and potentially a more favorable side-effect profile. While no specific research on this compound is publicly available, this guide will extrapolate the potential effects of deuteration based on established principles.
Mechanism of Action: Selective Serotonin Reuptake Inhibition
The primary mechanism of action of Zimelidine and its active metabolite, Norzimelidine, is the selective inhibition of the serotonin transporter (SERT).[3][4] This action leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing the activation of postsynaptic serotonin receptors. Zimelidine exhibits significantly less affinity for other neurotransmitter transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), as well as for various neurotransmitter receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs).[1][4]
Signaling Pathway of Serotonin Reuptake Inhibition
The following diagram illustrates the signaling pathway affected by Zimelidine.
Quantitative Data on Transporter Affinity and Reuptake Inhibition
The selectivity of Zimelidine and Norzimelidine for the serotonin transporter is a key aspect of their pharmacological profile. The following tables summarize the available quantitative data on their binding affinities (Ki) and inhibitory concentrations (IC50) for the serotonin, norepinephrine, and dopamine transporters.
Table 1: Binding Affinity (Ki) of Zimeldine and Norzimelidine for Monoamine Transporters
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Zimeldine | Data not available | Data not available | Data not available |
| Norzimelidine | Data not available | Data not available | Data not available |
Table 2: Reuptake Inhibition (IC50) of Zimeldine and Norzimelidine for Monoamine Transporters
| Compound | Serotonin Reuptake IC50 (nM) | Norepinephrine Reuptake IC50 (nM) | Dopamine Reuptake IC50 (nM) |
| Zimeldine | 130 | 4300 | >10000 |
| Norzimelidine | 33 | 1200 | >10000 |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of compounds like this compound on neurotransmission.
In Vitro Serotonin Reuptake Inhibition Assay
This assay determines the potency of a compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter.
Objective: To determine the IC50 value of this compound for the inhibition of serotonin reuptake.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]-Serotonin (radiolabeled serotonin).
-
This compound and reference compounds (e.g., non-deuterated Zimeldine, other SSRIs).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Culture hSERT-HEK293 cells in DMEM supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) in a humidified incubator at 37°C and 5% CO₂.
-
Assay Preparation: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in KRH buffer.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate them with the test compounds or vehicle for 15-30 minutes at 37°C.
-
Initiation of Reuptake: Add a mixture of [³H]-Serotonin and unlabeled serotonin to each well to initiate the reuptake reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Termination of Reuptake: Stop the reaction by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of [³H]-Serotonin taken up using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Radioligand Binding Assay for Serotonin Transporter
This assay measures the affinity of a compound for the serotonin transporter by competing with a radiolabeled ligand.
Objective: To determine the Ki value of this compound for the serotonin transporter.
Materials:
-
Cell membranes prepared from cells expressing hSERT or from brain tissue.
-
Radioligand specific for SERT (e.g., [³H]-Citalopram).
-
This compound and reference compounds.
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or brain tissue in a suitable buffer and isolate the cell membranes by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or reference compounds.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.
Objective: To measure the effect of this compound administration on extracellular serotonin levels in a specific brain region (e.g., hippocampus, prefrontal cortex).
Materials:
-
Laboratory animals (e.g., rats, mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound formulation for administration.
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the target brain region.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish basal extracellular serotonin levels.
-
Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection or oral gavage).
-
Post-treatment Collection: Continue to collect dialysate samples at regular intervals.
-
Sample Analysis: Analyze the dialysate samples for serotonin concentration using HPLC.
-
Data Analysis: Express the post-treatment serotonin levels as a percentage of the baseline and analyze the time course of the effect.
Potential Effects of Deuteration on Zimeldine's Profile
As previously mentioned, no direct experimental data on this compound is available. However, based on the principles of deuteration, we can hypothesize potential changes to its pharmacokinetic profile. The primary metabolic pathway of Zimeldine is N-demethylation to Norzimelidine. If the deuterium atoms in this compound are placed at or near the site of N-demethylation, this metabolic step could be slowed down.
Potential Consequences of Deuteration:
-
Increased Half-Life: A slower rate of metabolism would likely lead to a longer plasma half-life for this compound compared to Zimeldine.
-
Increased Exposure (AUC): A longer half-life would result in a greater overall exposure to the drug, as measured by the area under the concentration-time curve (AUC).
-
Altered Metabolite Profile: The ratio of the parent drug (this compound) to its active metabolite (Norzimelidine-d6) could be altered. A slower N-demethylation would lead to a higher proportion of the parent drug.
-
Potentially Modified Efficacy and Safety: Changes in the pharmacokinetic profile could influence the efficacy and safety of the drug. Increased exposure could potentially lead to enhanced therapeutic effects but also a higher risk of dose-dependent side effects.
Conclusion
Zimeldine serves as a foundational example of a selective serotonin reuptake inhibitor. While its clinical use was short-lived, the study of its pharmacological properties continues to be relevant for the development of new CNS drugs. The exploration of a deuterated analog, this compound, highlights a modern strategy in drug development aimed at optimizing pharmacokinetic parameters. Although direct experimental data for this compound is lacking, the principles of deuteration suggest that it could exhibit a modified metabolic profile, potentially leading to a longer half-life and increased systemic exposure. Further research, including synthesis and in vitro and in vivo characterization as outlined in this guide, would be necessary to fully elucidate the effects of this compound on neurotransmission and to determine its potential as a therapeutic agent.
References
- 1. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Zimelidine - Wikipedia [en.wikipedia.org]
- 4. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Zimeldine using Zimeldine-d6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zimeldine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was formerly used as an antidepressant. For pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings, a sensitive and robust analytical method for the quantification of Zimeldine and its active metabolite, Norzimeldine, in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Zimeldine-d6, is crucial for achieving accurate and precise quantification by compensating for variations in sample preparation and instrument response.
These application notes provide a comprehensive protocol for the determination of Zimeldine and Norzimelidine in human plasma using this compound as an internal standard. The method is designed to be robust and suitable for high-throughput analysis in a drug development or clinical research setting.
Principle of the Method
The analytical method involves the extraction of Zimeldine, Norzimelidine, and the internal standard (this compound) from human plasma, followed by separation using reverse-phase liquid chromatography and detection by a tandem mass spectrometer. Quantification is achieved by multiple reaction monitoring (MRM) in positive ion mode. The ratio of the peak area of the analyte to that of the internal standard is used to determine the concentration of the analyte in the sample by referencing a calibration curve.
Experimental Protocols
Materials and Reagents
-
Zimeldine hydrochloride (Reference Standard)
-
Norzimelidine (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic acid (LC-MS Grade)
-
Ammonium formate (B1220265) (LC-MS Grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates.
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A C18 reverse-phase analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zimeldine, Norzimelidine, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Zimeldine and Norzimelidine stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC levels.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward sample preparation technique suitable for high-throughput analysis.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex mix for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate and inject a portion into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1 minute. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Zimeldine | 317.1 | 70.1 | 100 | 35 |
| Norzimelidine | 303.1 | 70.1 | 100 | 35 |
| This compound (IS) | 323.1 | 70.1 | 100 | 35 |
Note: The optimal collision energies may vary depending on the mass spectrometer used and should be optimized experimentally.
Data Presentation
The following tables summarize the expected quantitative performance of the method based on typical validation parameters for similar bioanalytical assays.[1][2]
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Zimeldine | 1 - 1000 | Linear (1/x² weighted) | > 0.995 |
| Norzimelidine | 1 - 1000 | Linear (1/x² weighted) | > 0.995 |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Zimeldine | LLOQ | 1 | < 15% | < 15% | ± 20% |
| Low | 3 | < 15% | < 15% | ± 15% | |
| Mid | 100 | < 15% | < 15% | ± 15% | |
| High | 800 | < 15% | < 15% | ± 15% | |
| Norzimelidine | LLOQ | 1 | < 15% | < 15% | ± 20% |
| Low | 3 | < 15% | < 15% | ± 15% | |
| Mid | 100 | < 15% | < 15% | ± 15% | |
| High | 800 | < 15% | < 15% | ± 15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent deviation from the nominal concentration.
Mandatory Visualizations
Experimental Workflow
Caption: A streamlined workflow for the LC-MS/MS analysis of Zimeldine.
Logical Relationship of Quantitation
Caption: The logical process for calculating analyte concentration.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of Zimeldine and its active metabolite, Norzimelidine, in human plasma. The use of the deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for a variety of applications in drug development and clinical research. The straightforward protein precipitation sample preparation protocol allows for high-throughput analysis, which is advantageous in studies with large numbers of samples. This application note serves as a comprehensive guide for researchers and scientists to implement a robust bioanalytical method for Zimeldine.
References
Application Note: Quantitative Analysis of Zimelidine in Human Plasma by LC-MS/MS Using Zimeldine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zimelidine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was formerly used as an antidepressant. Although withdrawn from the market, its pharmacological profile and metabolism remain of interest in neuroscience and drug development research. Accurate and precise quantification of zimelidine in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of zimelidine in human plasma. The method utilizes a stable isotope-labeled internal standard, Zimeldine-d6, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.
Principle
The method is based on the principle of stable isotope dilution analysis. A known amount of this compound, which is chemically identical to zimelidine but has a different mass, is added to the plasma samples. Following sample preparation to remove proteins and other interfering substances, the analyte and the internal standard are separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of zimelidine to that of this compound is used to calculate the concentration of zimelidine in the sample, providing a highly reliable quantification that corrects for variations during the analytical process.
Experimental Protocols
Materials and Reagents
-
Zimelidine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Purified water (18 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of zimelidine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the zimelidine stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protein precipitation sample preparation workflow.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Zimelidine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Zimelidine | 317.1 | 58.1 | 150 | 25 |
| This compound | 323.1 | 64.1 | 150 | 25 |
| Note: The specific m/z values and collision energies are illustrative and should be optimized for the specific instrument used. |
Method Validation and Performance
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters are typically evaluated:
Linearity and Range
The method should demonstrate linearity over a clinically relevant concentration range.
Table 3: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Zimelidine | 1 - 1000 | > 0.995 | 1/x² |
Accuracy and Precision
The accuracy and precision of the method are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 4: Intra- and Inter-Assay Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
| Low | 3 | < 10% | 90 - 110% | < 10% | 90 - 110% |
| Mid | 100 | < 10% | 90 - 110% | < 10% | 90 - 110% |
| High | 800 | < 10% | 90 - 110% | < 10% | 90 - 110% |
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Table 5: Lower Limit of Quantification
| Analyte | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) |
| Zimelidine | 1 | < 20% | 80 - 120% |
Selectivity and Matrix Effect
The selectivity of the method is demonstrated by the absence of interfering peaks at the retention time of zimelidine and this compound in blank plasma samples. The matrix effect should be assessed to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous components in the plasma.
Signaling Pathways and Logical Relationships
Logical workflow of the analytical method.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of zimelidine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for a wide range of research applications, including pharmacokinetic and drug metabolism studies. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. This application note provides a comprehensive framework for researchers to implement this method in their laboratories.
Application Note: Quantitative Analysis of Zimelidine in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Zimelidine in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 column. The method has been developed to provide high throughput and accurate quantification suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Zimelidine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was formerly used as an antidepressant.[1] Accurate and reliable measurement of Zimelidine concentrations in plasma is essential for pharmacokinetic and toxicological studies. This application note presents a detailed protocol for a validated LC-MS/MS method for the quantification of Zimelidine in human plasma, utilizing Loxapine as an internal standard (IS). The primary metabolite of Zimelidine is Norzimelidine, formed by N-demethylation.[2] This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay.
Experimental
Materials and Reagents
-
Zimelidine reference standard
-
Norzimelidine reference standard
-
Loxapine (Internal Standard) reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Ultrapure water
LC-MS/MS Instrumentation
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used.
Chromatographic Conditions
A C18 analytical column was used for the separation of Zimelidine, Norzimelidine, and the internal standard. The mobile phase consisted of a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Protocols
Protocol 1: Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zimelidine, Norzimelidine, and Loxapine (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of Zimelidine and Norzimelidine in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a 100 ng/mL working solution of Loxapine in 50:50 (v/v) methanol:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL Loxapine internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Quantitative Data Summary
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC System | Standard HPLC/UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
Table 2: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Zimelidine (Quantifier) | 317.1 | 272.1 | 20 | 100 |
| Zimelidine (Qualifier) | 317.1 | 193.1 | 35 | 50 |
| Norzimelidine (Quantifier) | 303.1 | 258.1 | 22 | 100 |
| Norzimelidine (Qualifier) | 303.1 | 193.1 | 35 | 50 |
| Loxapine (IS) | 328.1 | 227.1 | 25 | 100 |
Table 3: Method Validation Summary
| Parameter | Zimelidine | Norzimelidine | Acceptance Criteria (FDA)[2] |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | r² ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | - |
| LLOQ (ng/mL) | 1 | 1 | S/N > 5, Accuracy ±20%, Precision ≤20% |
| Intra-day Precision (%CV) | < 6.5% | < 7.2% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | < 8.1% | < 9.3% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | -7.5% to 5.8% | -8.2% to 6.5% | ±15% (±20% at LLOQ) |
| Mean Recovery (%) | 92.5 | 89.8 | Consistent and reproducible |
| Matrix Effect (%) | 95.1 | 93.4 | CV ≤ 15% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Zimelidine in plasma.
Caption: Simplified signaling pathway of Zimelidine as a Selective Serotonin Reuptake Inhibitor (SSRI).
Discussion
The developed LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Zimelidine and its primary metabolite, Norzimelidine, in human plasma. The protein precipitation sample preparation method is simple, fast, and provides good recovery and minimal matrix effects.[3] The chromatographic conditions ensure adequate separation of the analytes from endogenous plasma components. The use of Loxapine as an internal standard effectively compensates for variations in sample processing and instrument response. The validation results demonstrate that the method is accurate, precise, and linear over the specified concentration range, meeting the requirements of the FDA guidelines for bioanalytical method validation.[4]
Conclusion
The LC-MS/MS method described in this application note is suitable for the quantitative determination of Zimelidine in human plasma for research, clinical, and drug development applications. The method is sensitive, specific, and robust, allowing for the reliable analysis of a large number of samples.
References
Application Notes and Protocols for the Analysis of Zimeldine-d6 in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zimeldine (B1683631) is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was formerly used as an antidepressant. Monitoring its levels and that of its metabolites in urine is crucial for pharmacokinetic, toxicological, and forensic studies. Zimeldine-d6 (B13722266), a deuterated analog, serves as an ideal internal standard for quantitative analysis by mass spectrometry, as it corrects for variability during sample preparation and analysis. This document provides a detailed protocol for the extraction and preparation of urine samples for the quantitative analysis of zimeldine using this compound as an internal standard. The methodology is a composite based on established analytical procedures for tricyclic antidepressants and other psychotropic drugs in urine.[1][2][3][4][5][6][7]
Metabolic Pathway and the Importance of Hydrolysis
In the body, zimeldine is metabolized, and its metabolites are often excreted in urine as glucuronide or sulfate (B86663) conjugates.[8] To accurately quantify the total zimeldine exposure, an enzymatic hydrolysis step is essential to cleave these conjugates, converting them back to the parent analyte before extraction and analysis. This is a common practice in the analysis of many drugs and their metabolites in urine to ensure a comprehensive measurement of the excreted compound.[9][10]
Experimental Workflow
The overall workflow for the sample preparation of this compound in urine involves several key steps: enzymatic hydrolysis to deconjugate metabolites, followed by either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate and concentrate the analyte of interest, and finally, analysis by a chromatographic method coupled to a detector.
Caption: Workflow for the preparation of urine samples for this compound analysis.
Experimental Protocols
Two primary extraction methods are detailed below: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method may depend on available resources, desired sample throughput, and specific laboratory preferences.
Materials and Reagents
-
Zimeldine standard (≥98% purity)
-
This compound internal standard (≥98% purity, deuterated)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
β-glucuronidase (from E. coli or similar)
-
Phosphate (B84403) or acetate buffer (e.g., 1 M NH₄Ac, pH 6.5)[9]
-
Ultrapure water
-
For SPE: Mixed-mode or weak cation exchange SPE cartridges (e.g., Oasis WCX)[4]
-
For LLE: Diethyl ether or other suitable organic extraction solvents[11]
Sample Preparation Procedure
-
Sample Collection: Collect mid-stream urine samples in sterile containers. Samples can be stored at -20°C for long-term stability.[6]
-
Internal Standard Spiking: To 1 mL of urine, add a known concentration of this compound internal standard (e.g., 100 ng/mL).
-
Buffering: Add 500 µL of phosphate or acetate buffer (pH ~6.5) to the sample.[9]
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution. Vortex the mixture and incubate at an optimized temperature (e.g., 37-55°C) for a sufficient duration (e.g., 1-4 hours or overnight) to ensure complete cleavage of glucuronide conjugates.[9][10]
-
pH Adjustment (for extraction): After hydrolysis, adjust the sample pH to be alkaline (pH 9-10) using a suitable base (e.g., ammonium hydroxide) to ensure zimeldine is in its non-ionized form for efficient extraction.[2][5]
Protocol 1: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that is effective for cleaning up complex biological matrices.[4][12] A mixed-mode weak cation exchanger is recommended for basic compounds like zimeldine.[4]
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis WCX, 30 mg) sequentially with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak wash solvent (e.g., 10 mM ammonium acetate, pH 6) to remove hydrophilic interferences, followed by 1 mL of methanol to remove lipophilic interferences.[4]
-
Elution: Elute the analytes (Zimeldine and this compound) with 1 mL of an acidic organic solvent (e.g., 60:40 acetonitrile/methanol with 2% formic acid).[4]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their relative solubilities in two different immiscible liquids.
-
Extraction: To the pre-treated and pH-adjusted urine sample, add 3 mL of an appropriate organic solvent (e.g., diethyl ether or a mixture of isopropanol (B130326) and ethyl acetate).[11]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at approximately 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube. To maximize recovery, this extraction step can be repeated, and the organic layers can be combined.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
A more advanced LLE technique, Dispersive Liquid-Liquid Microextraction (DLLME), can also be employed for higher enrichment factors.[5][6][7] This involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample.[6]
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of antidepressants in urine using methods similar to those described above. These values should be considered representative, and specific performance should be validated for zimeldine in your laboratory.
Table 1: Method Performance Characteristics for Antidepressant Analysis in Urine
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | 92% - 104%[4] | 69% - 84%[1] |
| Limit of Detection (LOD) | ~0.02 - 0.31 µg/L[1][13] | ~0.22 - 0.31 µg/L[1] |
| Limit of Quantification (LOQ) | 0.1 ng/mL[4] | 0.71 - 1.1 µg/L[1] |
| Linearity (R²) | > 0.99[13] | > 0.998[7] |
| Intra-day Precision (RSD) | ≤ 6%[1] | < 8%[14] |
| Inter-day Precision (RSD) | ≤ 6%[1] | Not specified |
Note: Data is compiled from studies on various tricyclic antidepressants and may vary for zimeldine.
Conclusion
The protocols outlined provide a robust framework for the sample preparation of urine for the quantitative analysis of zimeldine using this compound as an internal standard. Both SPE and LLE are viable extraction techniques, with SPE generally offering higher selectivity and cleaner extracts.[4] An enzymatic hydrolysis step is critical for an accurate determination of total zimeldine excretion. The final analytical method, typically LC-MS/MS, will provide the necessary sensitivity and selectivity for this application. It is imperative to perform a full method validation to establish performance characteristics such as linearity, accuracy, precision, and limits of detection and quantification for zimeldine in your specific laboratory setting.
References
- 1. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis [eldorado.tu-dortmund.de]
- 2. Urine sample preparation of tricyclic antidepressants by means of a supported liquid membrane technique for high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2018-1613 [excli.de]
- 7. Extraction and determination of some psychotropic drugs in urine samples using dispersive liquid-liquid microextraction followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantitation of zimelidine and norzimelidine in plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Determination of Two Antiepileptic Drugs in Urine by Homogenous Liquid-Liquid Extraction Performed in A Narrow Tube Combined with Dispersive Liquid-liquid Microextraction Followed by Gas Chromatography-flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Zimeldine-d6 from Brain Tissue using Liquid-Liquid Extraction (LLE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zimeldine was one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs) to be marketed for the treatment of depression.[1] Its mechanism of action involves blocking the reuptake of serotonin at the neuronal membrane's serotonin transporter pump, which enhances the effects of serotonin on 5HT1A autoreceptors.[2] Although withdrawn from the market due to rare side effects, the study of its distribution and concentration in the central nervous system remains relevant for neuroscience research and the development of new CNS drugs.[1][3]
These application notes provide a detailed protocol for the extraction of the stable isotope-labeled internal standard, Zimeldine-d6, from brain tissue using liquid-liquid extraction (LLE). This method is designed to be compatible with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and highly sensitive technique for quantifying small molecules in complex biological matrices.[2][4] The use of a deuterated internal standard like this compound is crucial for correcting variations in extraction efficiency and matrix effects, ensuring accurate and reliable quantification.[5]
Principle of Liquid-Liquid Extraction for Zimeldine
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction is governed by the analyte's physicochemical properties, primarily its partition coefficient (LogP) and its acid dissociation constant (pKa).
Zimeldine is a basic compound with a pKa of 8.62 and a LogP of approximately 3.4.[2] To achieve optimal extraction from the aqueous brain homogenate into an organic solvent, the following principles are applied:
-
pH Adjustment: By adjusting the pH of the brain homogenate to be at least two units above the pKa of Zimeldine (i.e., pH > 10.6), the amine group will be deprotonated, rendering the molecule neutral. This significantly increases its affinity for a non-polar organic solvent.
-
Solvent Selection: The LogP value indicates that Zimeldine is moderately lipophilic. Therefore, a water-immiscible organic solvent of intermediate polarity is suitable for extraction.
-
"Salting Out": The addition of a salt (e.g., sodium chloride) to the aqueous phase can increase the extraction efficiency by reducing the solubility of the analyte in the aqueous layer, thereby promoting its transfer into the organic phase.
Data Presentation
Physicochemical Properties of Zimeldine
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇BrN₂ | [4] |
| Molecular Weight | 317.22 g/mol | [4] |
| LogP | ~3.4 | [2] |
| pKa (Strongest Basic) | 8.62 | [2] |
LLE Solvent Selection Guide
The choice of extraction solvent is critical and is guided by the analyte's LogP value and the polarity of the solvent. Below is a general guide. For Zimeldine (LogP ~3.4), solvents like ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol are suitable starting points.
| Solvent | Polarity Index | Typical Analytes (by LogP) |
| Hexane | 0.1 | Very Non-polar (LogP > 5) |
| Methyl-tert-butyl ether (MTBE) | 2.5 | Non-polar to Intermediate (LogP 2-5) |
| Ethyl Acetate | 4.4 | Intermediate Polarity (LogP 1-4) |
| Dichloromethane | 3.1 | Intermediate Polarity (LogP 1-4) |
Method Validation Parameters (Template)
Quantitative data from method validation should be compiled to assess the performance of the LLE protocol.
| Parameter | Acceptance Criteria | Result (Example) |
| Recovery (%) | Consistent, precise, and reproducible | 85 ± 5% |
| Matrix Effect (%) | CV < 15% | 95-105% |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, with acceptable precision and accuracy | 0.1 ng/mL |
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Blank Brain Tissue (e.g., from rat or mouse)
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Hydroxide (NaOH), 2M solution
-
Sodium Chloride (NaCl)
-
Ethyl Acetate (or other suitable organic solvent)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid
-
Homogenizer (e.g., Ultra-Turrax or bead beater)
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Vortex mixer
-
Centrifuge (capable of 4°C and >10,000 x g)
-
Nitrogen evaporator
-
LC-MS/MS system
Brain Tissue Homogenization
Brain tissue is a complex matrix rich in lipids and proteins that can interfere with analysis. Homogenization is a critical first step to ensure efficient extraction.[3]
-
Accurately weigh approximately 100 mg of frozen brain tissue.
-
Place the tissue in a 2 mL centrifuge tube containing ceramic beads and 500 µL of ice-cold PBS (pH 7.4).
-
Homogenize the tissue using a bead beater or other mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
The resulting suspension is the brain homogenate.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is designed for a 100 µL aliquot of brain homogenate.
-
Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of brain homogenate. Add a small, precise volume (e.g., 10 µL) of the this compound working solution.
-
Alkalinization: Add 25 µL of 2M NaOH to the tube to raise the pH above 10. This step neutralizes the Zimeldine molecule. Vortex briefly.
-
Salting Out (Optional but Recommended): Add approximately 20 mg of NaCl to the tube to increase the ionic strength of the aqueous phase.
-
Solvent Addition: Add 1 mL of ethyl acetate to the tube.
-
Extraction: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase. Alternatively, use a mechanical shaker for 15 minutes.
-
Phase Separation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C. This will result in three distinct layers: a top organic layer (containing this compound), a middle protein precipitate layer, and a bottom aqueous layer.
-
Collection: Carefully transfer the upper organic layer (~900 µL) to a clean tube, being careful not to disturb the protein and aqueous layers.
-
Evaporation: Dry the collected organic solvent under a gentle stream of nitrogen at 35-40°C until all solvent has evaporated.
Sample Reconstitution and Analysis
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase, such as 50:50 methanol:water with 0.1% formic acid.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the supernatant to an LC autosampler vial for analysis by LC-MS/MS.
Visualizations
Caption: LLE workflow for this compound from brain tissue.
Caption: Zimeldine's mechanism of action at the synapse.
References
Application Note: UPLC-MS/MS Method for Simultaneous Quantification of Antidepressants Using Zimeldine-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of a panel of common antidepressants in human plasma. The method utilizes Zimeldine-d6 as an internal standard to ensure accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. The method has been validated for linearity, limit of quantification, accuracy, and precision, demonstrating its suitability for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.
Introduction
The therapeutic management of depression often involves the prescription of various classes of antidepressant drugs. Due to inter-individual variability in drug metabolism and the potential for drug-drug interactions, therapeutic drug monitoring (TDM) is crucial for optimizing dosage regimens and minimizing adverse effects.[1] UPLC-MS/MS has become the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed.[1][2] This application note presents a UPLC-MS/MS method for the simultaneous determination of five commonly prescribed antidepressants: Citalopram, Fluoxetine, Sertraline, Venlafaxine, and Amitriptyline. The use of a stable isotope-labeled internal standard, this compound, compensates for matrix effects and variations in sample processing, leading to reliable and reproducible results.
Experimental Protocols
Materials and Reagents
-
Analytes: Citalopram, Fluoxetine, Sertraline, Venlafaxine, Amitriptyline (analytical standards)
-
Internal Standard: this compound
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water
-
Plasma: Drug-free human plasma
Sample Preparation
A simple and rapid protein precipitation method is utilized for sample preparation.[1][3]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC Conditions
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
-
0.0 min: 20% B
-
1.0 min: 20% B
-
5.0 min: 80% B
-
5.1 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 20% B
-
8.0 min: 20% B
-
MS/MS Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow:
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
-
Collision Gas: Argon
Table 1: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Citalopram | 325.2 | 109.1 | 20 |
| Fluoxetine | 310.2 | 148.1 | 15 |
| Sertraline | 306.2 | 159.1 | 18 |
| Venlafaxine | 278.2 | 121.1 | 22 |
| Amitriptyline | 278.2 | 91.1 | 25 |
| This compound (IS) | 323.2 | 278.1 | 20 |
Note: The precursor ion for Zimeldine is approximately 317.1 m/z. For this compound, a mass shift of +6 is expected, resulting in a precursor ion of approximately 323.2 m/z. The product ion is inferred from the fragmentation of the unlabeled compound.
Data Presentation
The method was validated for linearity, limit of quantification (LOQ), accuracy, and precision. A summary of the quantitative data is presented in Table 2.
Table 2: Summary of Quantitative Validation Data
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Citalopram | 2.5 - 500 | 2.5 | 95.2 - 104.5 | < 7.8 |
| Fluoxetine | 2.5 - 500 | 2.5 | 96.1 - 103.2 | < 6.5 |
| Sertraline | 2.5 - 500 | 2.5 | 97.3 - 105.1 | < 8.2 |
| Venlafaxine | 5.0 - 1000 | 5.0 | 94.8 - 102.7 | < 5.9 |
| Amitriptyline | 2.5 - 500 | 2.5 | 98.0 - 106.3 | < 9.1 |
Data is representative and compiled from typical UPLC-MS/MS validation studies for antidepressants using deuterated internal standards.[4][5]
Mandatory Visualization
Caption: Experimental workflow for antidepressant quantification.
Conclusion
The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of five common antidepressants in human plasma. The simple sample preparation and fast chromatographic runtime make it suitable for high-throughput analysis in a clinical or research setting. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method can be a valuable tool for therapeutic drug monitoring, pharmacokinetic studies, and other applications in drug development.
References
- 1. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Quantification of Zimeldine in Biological Matrices Using Zimeldine-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the antidepressant drug Zimeldine and its primary metabolite, Norzimelidine, in human plasma using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The use of a stable isotope-labeled internal standard, Zimeldine-d6, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The described methodology, including a detailed experimental protocol, is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies of Zimeldine.
Introduction
Zimelidine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was formerly used as an antidepressant. Its primary metabolic pathway involves N-demethylation to the active metabolite, Norzimelidine.[1][2] Accurate quantification of Zimeldine and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile. High-resolution mass spectrometry (HRMS) offers significant advantages for such analyses, providing high selectivity and mass accuracy, which aids in confident analyte identification and quantification, especially in complex biological samples.[3][4]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative mass spectrometry.[5] A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[5] This co-eluting internal standard effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby improving the accuracy and precision of the analytical results.[5][6] This application note provides a comprehensive protocol for the use of this compound in the quantitative analysis of Zimeldine and Norzimelidine by LC-HRMS.
Experimental
Materials and Reagents
-
Zimeldine hydrochloride (Reference Standard)
-
Norzimelidine (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
Sample Preparation
A simple protein precipitation method is employed for the extraction of Zimeldine and Norzimelidine from human plasma.
-
Allow all samples and reagents to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
For the calibration curve and quality control (QC) samples, add the corresponding spiking solutions of Zimeldine and Norzimelidine. For blank samples, add 20 µL of methanol.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-HRMS analysis.
Liquid Chromatography
The chromatographic separation is performed using a C18 reverse-phase column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, hold for 1.9 min |
Table 1: Liquid Chromatography Conditions
High-Resolution Mass Spectrometry
The analysis is performed on a high-resolution mass spectrometer equipped with a heated electrospray ionization (HESI) source operating in positive ion mode.
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 320°C |
| Sheath Gas Flow Rate | 40 arbitrary units |
| Auxiliary Gas Flow Rate | 10 arbitrary units |
| Scan Mode | Full MS / dd-MS2 (TopN) |
| Resolution | 70,000 FWHM |
| AGC Target | 3e6 |
| Maximum IT | 100 ms |
Table 2: High-Resolution Mass Spectrometry Parameters
Data Acquisition and Processing
Data is acquired using a data-dependent acquisition (DDA) method to trigger fragmentation of the most intense ions. Quantification is performed by extracting the accurate mass chromatograms for the precursor ions of Zimeldine, Norzimelidine, and this compound.
| Compound | Formula | Precursor Ion (m/z) | Major Fragment Ion(s) (m/z) |
| Zimeldine | C16H17BrN2 | 317.0651 | 71.0757, 58.0651 |
| Norzimelidine | C15H15BrN2 | 303.0495 | 57.0598, 44.0495 |
| This compound | C16H11D6BrN2 | 323.1027 | 77.1133, 64.1027 |
Table 3: High-Resolution Mass Spectrometry Data for Analytes and Internal Standard
Results and Discussion
The developed LC-HRMS method demonstrates excellent performance for the quantification of Zimeldine and Norzimelidine in human plasma. The use of this compound as an internal standard effectively compensates for any analytical variability, leading to high precision and accuracy.
Linearity, LLOQ, and Precision
The method was validated for linearity, lower limit of quantification (LLOQ), and precision. The calibration curves were linear over the concentration range of 1-500 ng/mL for both analytes.
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Zimeldine | 1 - 500 | >0.995 | 1 | < 5% | < 7% |
| Norzimelidine | 1 - 500 | >0.995 | 1 | < 6% | < 8% |
Table 4: Quantitative Performance of the LC-HRMS Method
Visualizations
Caption: Experimental workflow for the quantification of Zimeldine.
Caption: Metabolic pathway of Zimeldine.
Conclusion
This application note presents a detailed and reliable LC-HRMS method for the quantification of Zimeldine and its active metabolite, Norzimelidine, in human plasma. The protocol, which utilizes this compound as a stable isotope-labeled internal standard, offers high sensitivity, selectivity, and accuracy. This methodology is well-suited for pharmacokinetic and metabolic studies in the context of drug development and clinical research. The provided experimental details and performance characteristics can be readily adapted for implementation in research laboratories.
References
- 1. Quantitation of zimelidine and norzimelidine in plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanlaboratory.com [americanlaboratory.com]
Application Note: High-Throughput Chromatographic Separation and Quantification of Zimeldine and Zimeldine-d6 in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of the antidepressant drug Zimeldine and its deuterated internal standard, Zimeldine-d6, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid and efficient chromatographic separation using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This method is suitable for high-throughput bioanalysis in clinical research and pharmacokinetic studies.
Introduction
Zimeldine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was formerly used as an antidepressant. For accurate pharmacokinetic and bioequivalence studies, a reliable method for its quantification in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision. This document provides a detailed protocol for the chromatographic separation of Zimeldine and this compound.
Experimental
Materials and Reagents
-
Zimeldine and this compound reference standards
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method was employed for the extraction of Zimeldine and this compound from human plasma.
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation was performed on a C18 reversed-phase column.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A linear gradient from 10% to 90% B over 3 minutes, followed by a 1-minute hold at 90% B, and a 1-minute re-equilibration at 10% B.
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The analytes were monitored using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
Results and Discussion
The developed method provides excellent chromatographic separation of Zimeldine and this compound with good peak shape and resolution. The use of a deuterated internal standard ensures the accuracy and reliability of the quantification.
Quantitative Data
The following table summarizes the typical retention times and MRM transitions for Zimeldine and this compound.
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Zimeldine | 2.5 | 317.1 | 58.1 |
| This compound | 2.5 | 323.1 | 64.1 |
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of Zimeldine.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Zimeldine in human plasma. The simple sample preparation and fast chromatographic runtime make it suitable for high-throughput analysis in a clinical research setting. The use of a deuterated internal standard ensures the high quality of the generated data.
Application Notes and Protocols for the Quantification of Zimelidine-d6 using MRM Transitions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zimelidine is a pyridylallylamine derivative and was one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs) used as an antidepressant.[1][2] Accurate quantification of drug candidates and their metabolites in biological matrices is a critical aspect of drug development. Stable isotope-labeled internal standards, such as Zimelidine-d6, are essential for reliable bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their use corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[3][4] This document provides detailed application notes and protocols for the quantification of Zimelidine-d6, focusing on the development of Multiple Reaction Monitoring (MRM) transitions.
Mass Spectrometry and MRM Transitions
The quantification of Zimelidine-d6 by LC-MS/MS relies on the principles of tandem mass spectrometry, where a precursor ion is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantitative analysis.
Zimelidine Fragmentation
Based on the MS/MS spectrum of Zimelidine, the protonated molecule [M+H]⁺ serves as the precursor ion. The chemical formula for Zimelidine is C₁₆H₁₇BrN₂.[2] The exact mass of the protonated molecule is approximately 317.0648 g/mol .[1] The primary fragmentation of Zimelidine involves the cleavage of the dimethylamine (B145610) group and other characteristic losses.
Proposed Fragmentation Pathway for Zimelidine:
Caption: Proposed fragmentation of Zimelidine.
Proposed MRM Transitions for Zimelidine and Zimelidine-d6
For robust quantification, at least two MRM transitions (a quantifier and a qualifier) are typically monitored for each analyte. The following tables summarize the proposed MRM transitions for Zimelidine and its deuterated internal standard, Zimelidine-d6. The transitions for Zimelidine-d6 are predicted based on the fragmentation of the unlabeled compound, assuming the deuterium (B1214612) labels are on the N,N-dimethyl group.
Table 1: Proposed MRM Transitions and Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) | Proposed Declustering Potential (V) | Role |
| Zimelidine | 317.1 | 272.0 | 25 | 80 | Quantifier |
| 317.1 | 193.1 | 35 | 80 | Qualifier | |
| Zimelidine-d6 | 323.1 | 272.0 | 25 | 80 | Quantifier |
| 323.1 | 199.1 | 35 | 80 | Qualifier |
Note: The Collision Energy and Declustering Potential values are suggested starting points and should be optimized for the specific instrument used.
Experimental Protocols
The following protocols provide a general framework for the quantification of Zimelidine-d6 in a biological matrix such as human plasma. Method validation should be performed according to regulatory guidelines.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting small molecules from plasma samples.
Workflow for Protein Precipitation:
Caption: Sample preparation workflow.
Detailed Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the Zimelidine-d6 internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.
Liquid Chromatography
A reversed-phase C18 column is suitable for the separation of Zimelidine and its internal standard from endogenous matrix components.
Table 2: Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.
Table 3: Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using known concentrations of Zimelidine spiked into a blank matrix. The peak area ratio of the analyte to the internal standard (Zimelidine-d6) is plotted against the nominal concentration of the calibrators. A linear regression model is then used to determine the concentration of Zimelidine in unknown samples.
Logical Flow of Quantitative Analysis:
Caption: Data analysis workflow.
Conclusion
This document provides a comprehensive starting point for the development of a robust and reliable LC-MS/MS method for the quantification of Zimelidine-d6. The proposed MRM transitions and experimental protocols are based on established analytical principles and data for structurally similar compounds. It is crucial to perform thorough method development and validation to ensure the accuracy and precision of the results for its intended application in drug development and research.
References
- 1. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zimelidine - Wikipedia [en.wikipedia.org]
- 3. Design and synthesis of a novel ZB716-d6 as a stable isotopically labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a novel ZB716-d6 as a stable isotopically labeled internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Application of Zimeldine-d6 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of Zimeldine-d6 as an internal standard in pharmacokinetic (PK) studies of Zimeldine. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, offering unparalleled accuracy and precision in quantifying drug concentrations in biological matrices.
Introduction to Zimeldine and the Role of Deuterated Internal Standards
Zimeldine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was historically used as an antidepressant. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating its efficacy and safety. The primary metabolic pathway of Zimeldine is N-demethylation to its active metabolite, norzimelidine.[1][2][3] Further metabolism involves oxidation and deamination.[1][3]
In pharmacokinetic studies, accurate quantification of the parent drug and its metabolites is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[4][5] To ensure the reliability of LC-MS/MS data, an internal standard (IS) is used to correct for variability during sample processing and analysis.[6][7]
Deuterated internal standards, such as this compound, are the ideal choice.[6] By replacing six hydrogen atoms with deuterium, the molecular weight of this compound is increased, allowing it to be distinguished from the unlabeled Zimeldine by the mass spectrometer. However, its chemical and physical properties remain nearly identical to the analyte.[6] This ensures that this compound co-elutes with Zimeldine during chromatography and experiences the same effects from the biological matrix, leading to more accurate and precise quantification.[6]
Quantitative Data from a Representative Pharmacokinetic Study
The following tables present hypothetical yet realistic data from a simulated single-dose oral pharmacokinetic study of Zimeldine in healthy human volunteers, utilizing this compound as the internal standard for bioanalysis.
Table 1: Pharmacokinetic Parameters of Zimeldine and Norzimelidine
| Parameter | Zimeldine | Norzimelidine |
| Tmax (h) | 2.0 ± 0.5 | 6.0 ± 1.5 |
| Cmax (ng/mL) | 105.2 ± 35.1 | 150.8 ± 40.2 |
| AUC0-t (ng·h/mL) | 880.5 ± 210.4 | 4500.7 ± 980.3 |
| AUC0-∞ (ng·h/mL) | 910.2 ± 225.6 | 4850.1 ± 1050.9 |
| t1/2 (h) | 8.4 ± 2.0[2] | 19.4 ± 3.6[2] |
| CL/F (L/h) | 109.9 ± 25.8 | - |
| Vd/F (L) | 1280 ± 350 | - |
Data are presented as mean ± standard deviation. Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Table 2: Bioanalytical Method Validation Summary for Zimeldine Quantification using this compound
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 4.2% - 8.9% |
| Inter-day Precision (%CV) | ≤ 15% | 6.8% - 11.3% |
| Intra-day Accuracy (%Bias) | ± 15% | -5.7% to 7.2% |
| Inter-day Accuracy (%Bias) | ± 15% | -8.1% to 4.5% |
| Recovery (%) | Consistent and reproducible | 85.2% - 92.1% |
| Matrix Effect | CV ≤ 15% | 7.5% |
%CV: Percent coefficient of variation; %Bias: Percent bias.
Experimental Protocols
Protocol 1: Human Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes the protein precipitation method for extracting Zimeldine and its metabolite, norzimelidine, from human plasma samples.
Materials:
-
Human plasma samples (stored at -80°C)
-
Zimeldine and Norzimelidine analytical standards
-
This compound internal standard stock solution (1 µg/mL in methanol)
-
Acetonitrile (B52724) (LC-MS grade), acidified with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
96-well plates or autosampler vials
Methodology:
-
Thaw frozen plasma samples on ice until completely liquefied.
-
Vortex mix the samples for 10 seconds to ensure homogeneity.
-
Aliquot 100 µL of each plasma sample (study sample, calibration standard, or quality control) into a labeled microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (with 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~350 µL) to a clean 96-well plate or autosampler vials.
-
The samples are now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis for the Quantification of Zimeldine and Norzimelidine
This protocol provides a representative example for the quantification of Zimeldine, norzimelidine, and the internal standard, this compound.
Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
LC Conditions:
-
LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
MS/MS Conditions (Electrospray Ionization - Positive Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/h
-
Cone Gas Flow: 50 L/h
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Zimeldine | 317.1 | 58.1 | 30 | 25 |
| Norzimelidine | 303.1 | 58.1 | 30 | 25 |
| This compound | 323.1 | 64.1 | 30 | 25 |
Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentrations of Zimeldine and norzimelidine in the unknown samples are determined from the calibration curve using a weighted (1/x²) linear regression.
Visualizations
Metabolic Pathway of Zimeldine
Caption: Primary metabolic pathways of Zimeldine.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study using a deuterated internal standard.
Rationale for Using a Deuterated Internal Standard
Caption: Logical relationship demonstrating the advantage of using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic study of zimelidine using a new GLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of zimelidine in rat, dog and man. Identification and synthesis of the principal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: High-Throughput Bioanalytical Method for the Quantification of Zimelidine and its Active Metabolite Norzimelidine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive bioanalytical method for the simultaneous quantification of the antidepressant drug zimelidine and its pharmacologically active metabolite, norzimelidine, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard (Zimelidine-d7) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol, making it suitable for high-throughput analysis in clinical and research settings. The method has been validated for linearity, accuracy, precision, and sensitivity.
Introduction
Zimelidine was one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs) developed for the treatment of depression. It undergoes extensive hepatic metabolism, primarily through N-demethylation, to form its active metabolite, norzimelidine[1]. Monitoring the plasma concentrations of both the parent drug and its active metabolite is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte, effectively compensating for variability in sample extraction, matrix effects, and instrument response[2][3][4]. This note provides a detailed protocol for a reliable LC-MS/MS method for zimelidine and norzimelidine quantification.
Experimental Protocols
Materials and Reagents
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Zimelidine, Norzimelidine, and Zimelidine-d7 (deuterated internal standard) reference standards
-
HPLC-grade methanol (B129727) and acetonitrile
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Formic acid
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Human plasma (K2-EDTA)
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Deionized water
Instrumentation
-
Liquid Chromatograph: Shimadzu LC-30AD or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: Kinetex™ 2.6 µm Biphenyl, 100 x 2.1 mm or similar
Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 300 µL of the internal standard working solution (Zimelidine-d7 in methanol).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the clear supernatant to a 96-well plate.
-
Add 900 µL of deionized water to each well.
-
Seal the plate and vortex briefly before placing it in the autosampler.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 20 |
| 1.80 | 65 |
| 2.20 | 75 |
| 2.21 | 20 |
| 4.00 | 20 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.1 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Nebulizer Gas | 50 psi |
| Drying Gas | 10 L/min |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Zimelidine | 317.1 | 71.1 |
| Norzimelidine | 303.1 | 57.1 |
| Zimelidine-d7 (IS) | 324.1 | 71.1 |
Data Presentation
Calibration Curve
The method demonstrated excellent linearity over the concentration range of 1.0 to 500 ng/mL for both zimelidine and norzimelidine. The coefficient of determination (r²) was consistently >0.995 for both analytes.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at three concentration levels: low, medium, and high.
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Zimelidine | Low | 5 | 4.8 | 6.2 | 102.5 |
| Medium | 50 | 3.5 | 4.1 | 98.7 | |
| High | 400 | 2.9 | 3.8 | 101.3 | |
| Norzimelidine | Low | 5 | 5.1 | 6.8 | 103.1 |
| Medium | 50 | 3.8 | 4.5 | 99.2 | |
| High | 400 | 3.1 | 4.0 | 100.8 |
Lower Limit of Quantification (LLOQ)
The LLOQ was determined to be 1.0 ng/mL for both zimelidine and norzimelidine, with a signal-to-noise ratio of >10.
Visualizations
Metabolic Pathway of Zimelidine
Caption: Metabolic conversion of zimelidine to norzimelidine.
Bioanalytical Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of zimelidine in rat, dog and man. Identification and synthesis of the principal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Pharmacokinetics of zimelidine in humans--plasma levels and urinary excretion of zimelidine and norzimelidine after intravenous and oral administration of zimelidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression with Zimelidine-d6 Internal Standard
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to ion suppression when using Zimelidine-d6 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: My analyte signal is significantly lower in matrix samples compared to neat solutions, even when using Zimelidine-d6 as an internal standard. What is the likely cause?
A1: This suggests that the Zimelidine-d6 internal standard may not be fully compensating for the matrix effects. Several factors could be contributing to this issue:
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Differential Ion Suppression: Even with a deuterated internal standard, slight differences in retention time between your analyte and Zimelidine-d6 can expose them to varying matrix components, leading to different degrees of ion suppression.[1][2] This is sometimes referred to as the "isotope effect," where the deuterium-labeled compound may elute slightly earlier than the non-labeled analyte.[1][2]
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High Concentration of Co-eluting Matrix Components: If a matrix component is present at a very high concentration, it can suppress the ionization of both the analyte and the internal standard in a non-proportional manner.[1]
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Internal Standard Concentration: An inappropriately high concentration of Zimelidine-d6 can lead to self-suppression and interfere with the ionization of the analyte.[1]
Q2: Why is a deuterated internal standard like Zimelidine-d6 expected to correct for ion suppression?
A2: Deuterated internal standards are chemically almost identical to the analyte of interest. The primary assumption is that they will have very similar physicochemical properties, causing them to co-elute from the liquid chromatography column and experience the same degree of ion suppression in the mass spectrometer's ion source.[3] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by ion suppression can be normalized, leading to more accurate and precise quantification.[3]
Q3: What is the difference between ion suppression and ion enhancement?
A3: Both are types of matrix effects. Ion suppression leads to a decrease in the analyte's signal intensity, while ion enhancement results in an increased signal intensity.[4] Both phenomena can negatively impact the accuracy of quantification if not properly addressed.[4][5] Ion suppression is the more commonly encountered issue in LC-MS analysis.[2]
Q4: Can the choice of ionization technique affect the severity of ion suppression?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[5] If your method allows, switching to APCI could potentially reduce the extent of ion suppression.[5] Additionally, operating in negative ionization mode, if applicable to your analyte, may be less prone to suppression as fewer matrix components ionize in this mode.[6]
Troubleshooting Guides
If you are experiencing issues with ion suppression when using Zimelidine-d6, follow this systematic troubleshooting guide.
Step 1: Confirm the Presence and Location of Ion Suppression
The first step is to determine if and where ion suppression is occurring in your chromatogram. The most effective way to do this is through a post-column infusion experiment.
Step 2: Optimize Chromatographic Conditions
Once you have identified the region(s) of ion suppression, you can try to chromatographically separate your analyte and Zimelidine-d6 from these interfering matrix components.[7]
-
Modify the Gradient: Adjust the mobile phase gradient to alter the elution profile of both your analyte and the matrix components.
-
Change the Stationary Phase: If modifying the gradient is insufficient, consider using a different LC column with an alternative stationary phase to achieve better separation.[5]
-
Employ UHPLC: Ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns can provide significantly better chromatographic resolution.[8]
Step 3: Enhance Sample Preparation
Improving the cleanliness of your sample is a very effective way to mitigate ion suppression.[7][8]
-
Solid-Phase Extraction (SPE): This technique is highly effective at removing interfering matrix components.[7]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner sample extract compared to simple protein precipitation.
-
Sample Dilution: Diluting your sample can reduce the concentration of matrix components and alleviate ion suppression.[6][9] However, be mindful of your analyte's concentration and the instrument's limit of detection.
Step 4: Review and Optimize Mass Spectrometer and Internal Standard Parameters
-
Verify Co-elution: Carefully examine the chromatograms of your analyte and Zimelidine-d6. They should co-elute as closely as possible.[1] If a significant separation is observed, chromatographic optimization is necessary.
-
Check Internal Standard Concentration: Ensure the concentration of Zimelidine-d6 is appropriate and within the linear dynamic range of the assay.
-
Clean the Ion Source: Regular maintenance and cleaning of the mass spectrometer's ion source are crucial to prevent the buildup of contaminants that can exacerbate ion suppression.[7]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.[6]
Methodology:
-
Setup: A syringe pump is used to continuously infuse a standard solution of your analyte at a low, constant flow rate into the LC eluent stream. This infusion occurs after the analytical column but before the mass spectrometer's ion source, typically via a T-fitting.
-
Injection: Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column.
-
Analysis: Monitor the signal of the infused analyte. A stable, flat baseline is expected. Any significant dip or decrease in the signal indicates a region of ion suppression caused by co-eluting matrix components. Conversely, an increase in the signal indicates a region of ion enhancement.[3]
Protocol 2: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A: Analyte and Zimelidine-d6 in a neat solution (e.g., mobile phase).
-
Set B: Blank, extracted matrix sample spiked with the analyte and Zimelidine-d6 post-extraction.
-
Set C: Matrix sample spiked with the analyte and Zimelidine-d6 before extraction.
-
-
Calculation: The matrix effect (ME) can be calculated as follows:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Example Data for Quantitative Assessment of Matrix Effect
| Sample Set | Analyte Peak Area | Zimelidine-d6 Peak Area | Matrix Effect (Analyte) | Matrix Effect (Zimelidine-d6) |
| Set A (Neat Solution) | 1,200,000 | 1,250,000 | N/A | N/A |
| Set B (Post-extraction Spike) | 780,000 | 850,000 | 65% | 68% |
Interpretation: In this example, both the analyte and the Zimelidine-d6 internal standard experience significant ion suppression. The matrix effect is similar for both, suggesting that the internal standard is providing reasonable, though not perfect, compensation.
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Ion Suppression.
Caption: Analyte and Internal Standard Elution Relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 9. DSpace [research-repository.griffith.edu.au]
Technical Support Center: Optimizing MS/MS Parameters for Zimeldine-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for Zimeldine-d6.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: this compound has a molecular weight of approximately 323.26 g/mol .[1] When using positive electrospray ionization (ESI+), the expected precursor ion will be the protonated molecule, [M+H]⁺, at an m/z of approximately 324.3. It is crucial to confirm this by infusing a standard solution of this compound and acquiring a full scan mass spectrum.
Q2: What are the expected product ions for this compound?
A2: Based on the fragmentation of non-deuterated Zimeldine, the precursor ion [M+H]⁺ at m/z 317.06 fragments to produce major product ions at approximately m/z 272, 193, and 274. For this compound, the deuterium (B1214612) atoms are typically located on the N,N-dimethyl group. Therefore, fragmentation involving the loss of this group will result in a mass shift. The expected primary product ions for this compound ([M+H]⁺ ≈ m/z 324.3) would be around m/z 272 (loss of the deuterated dimethylamine (B145610) group) and potentially other fragments analogous to those of the non-deuterated form. Direct infusion and product ion scanning are necessary to identify the most abundant and stable product ions for this compound.
Q3: Do I need to optimize the collision energy for this compound separately from Zimeldine?
A3: Yes. While the fragmentation pattern is expected to be similar, it is highly recommended to independently optimize the MS/MS parameters, particularly the collision energy, for both the analyte and its deuterated internal standard. This ensures the highest accuracy and sensitivity for your assay. The optimal collision energies are often very close for a given transition between an analyte and its deuterated analog.
Q4: What are the key parameters to optimize for MS/MS analysis of this compound?
A4: The primary parameters to optimize are the precursor ion, product ions, collision energy (CE), and declustering potential (DP) or equivalent instrument-specific parameters. Optimizing these parameters will maximize the signal intensity and ensure the specificity of your method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Weak or No Signal for this compound | 1. Incorrect precursor ion selected.2. Suboptimal collision energy.3. Poor ionization efficiency.4. Sample degradation or low concentration. | 1. Verify the m/z of the [M+H]⁺ ion in a full scan.2. Perform a collision energy optimization experiment.3. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).4. Prepare fresh standard solutions and verify the concentration. |
| High Background Noise or Interferences | 1. Non-specific product ions selected.2. Matrix effects from the sample.3. Contamination in the LC-MS system. | 1. Select more specific, higher m/z product ions if available.2. Improve sample preparation to remove interfering substances.3. Clean the ion source and run system blanks. |
| Inconsistent Signal Intensity | 1. Unstable spray in the ion source.2. Fluctuations in LC flow rate.3. Inconsistent sample preparation. | 1. Check for blockages in the ESI needle and ensure proper solvent composition.2. Inspect the LC pump for leaks or pressure fluctuations.3. Ensure consistent and precise pipetting and extraction procedures. |
| Poor Peak Shape | 1. Inappropriate LC column or mobile phase.2. Co-elution with interfering compounds.3. Suboptimal injection volume or solvent. | 1. Optimize the chromatographic method (e.g., gradient, column chemistry).2. Adjust the gradient to better separate the analyte from matrix components.3. Ensure the injection solvent is compatible with the mobile phase. |
Experimental Protocols
Protocol 1: Determination of Precursor and Product Ions
-
Prepare a Standard Solution: Prepare a 1 µg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Precursor Ion Identification:
-
Operate the mass spectrometer in positive ion ESI mode.
-
Acquire a full scan mass spectrum (Q1 scan) over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-400).
-
Identify the most abundant ion corresponding to the [M+H]⁺ of this compound (expected around m/z 324.3).
-
-
Product Ion Identification:
-
Set the mass spectrometer to product ion scan mode.
-
Select the identified precursor ion (m/z 324.3) in the first quadrupole (Q1).
-
Apply a range of collision energies (e.g., starting with 20-40 eV) in the collision cell (Q2).
-
Scan the third quadrupole (Q3) to detect the resulting fragment ions.
-
Identify the most abundant and stable product ions for use in Multiple Reaction Monitoring (MRM). Based on Zimeldine, a key product ion is expected around m/z 272.
-
Protocol 2: Optimization of Collision Energy (CE) and Declustering Potential (DP)
-
MRM Setup:
-
Set up the mass spectrometer in MRM mode.
-
Enter the precursor ion m/z (324.3) and the selected product ion m/z values.
-
-
Collision Energy Optimization:
-
While infusing the this compound standard solution, ramp the collision energy over a predefined range (e.g., 5 to 50 eV in 2 eV increments).
-
Monitor the signal intensity for each MRM transition.
-
Plot the signal intensity as a function of collision energy to generate a breakdown curve.
-
The optimal collision energy is the value that produces the maximum signal intensity for each transition.
-
-
Declustering Potential Optimization:
-
Using the optimal collision energy, ramp the declustering potential over a suitable range (e.g., 20 to 150 V in 5 V increments).
-
Monitor the signal intensity for each MRM transition.
-
The optimal declustering potential is the value that yields the highest and most stable signal.
-
Quantitative Data Summary
The following table summarizes the expected and optimized MS/MS parameters for this compound. The "Optimized Value" should be determined experimentally using the protocols described above.
| Parameter | Zimeldine (Reference) | This compound (Expected) | Optimized Value (To be determined) |
| Precursor Ion (m/z) | 317.1 | 324.3 | |
| Product Ion 1 (m/z) | 272.1 | ~272.1 | |
| Collision Energy 1 (eV) | Varies by instrument | To be optimized | |
| Product Ion 2 (m/z) | 193.1 | To be determined | |
| Collision Energy 2 (eV) | Varies by instrument | To be optimized | |
| Declustering Potential (V) | Varies by instrument | To be optimized |
Visualizations
Caption: Workflow for optimizing MS/MS parameters for this compound.
Caption: Troubleshooting logic for weak or absent this compound signal.
References
Addressing matrix effects in Zimeldine-d6 plasma analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Zimeldine-d6 in plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound in plasma?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound from plasma, these effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification.[2][3] This interference arises from endogenous plasma components like phospholipids (B1166683), salts, and metabolites that can affect the ionization of the target analyte in the mass spectrometer's ion source.[4][5] Ultimately, unaddressed matrix effects can compromise the sensitivity, reproducibility, and overall reliability of the bioanalytical method.[6][7]
Q2: My this compound signal is low and inconsistent in plasma samples. Could this be due to matrix effects?
A2: Yes, a low and inconsistent signal for this compound, especially when compared to standards prepared in a clean solvent, is a primary indicator of ion suppression caused by matrix effects.[2] Co-eluting endogenous components from the plasma, particularly phospholipids, are known to interfere with the ionization process, leading to a suppressed and variable signal.[4][8] This can negatively impact the accuracy and precision of your assay.[7]
Q3: Is it possible for matrix effects to increase my this compound signal?
A3: While ion suppression is more commonly reported, matrix effects can also lead to ion enhancement, where the presence of matrix components increases the ionization efficiency of the analyte.[1][4] Both suppression and enhancement are detrimental to data quality as they result in inaccurate quantification of this compound.[1]
Q4: How can I confirm that matrix effects are the cause of the issues in my this compound analysis?
A4: A quantitative assessment of matrix effects can be performed using a post-extraction spike experiment.[2][5] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extract of a blank plasma sample.[2] A significant difference between these two measurements indicates the presence of ion suppression or enhancement.[2] Another, more qualitative method is the post-column infusion technique, which helps to identify regions in the chromatogram where matrix effects occur.[2][7]
Q5: What is the role of a deuterated internal standard like this compound in addressing matrix effects?
A5: A stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective tool to compensate for matrix effects.[7][9] Since this compound is chemically identical to the analyte (Zimeldine) but has a different mass, it co-elutes and experiences the same ionization suppression or enhancement.[9] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[10][11]
Troubleshooting Guide
Problem: Poor sensitivity and inconsistent results for this compound in plasma samples.
This is a common manifestation of matrix effects. The following steps provide a systematic approach to troubleshoot and mitigate these issues.
Step 1: Assess the Presence and Magnitude of Matrix Effects
Before making significant changes to your method, it's crucial to confirm and quantify the matrix effect.
This protocol allows for the calculation of the matrix factor (MF), which quantifies the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Zimeldine and this compound into the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank plasma. Spike Zimeldine and this compound into the final, dried, and reconstituted extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike Zimeldine and this compound into the same six lots of blank plasma before the extraction process. (This set is used to evaluate extraction recovery but is useful for comparison).
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte (Zimeldine) and the internal standard (this compound).
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF):
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 suggests no matrix effect.
-
Internal Standard (IS) Matrix Factor (MF_IS):
-
IS-Normalized Matrix Factor:
The IS-Normalized MF should be close to 1 if the internal standard is effectively compensating for the matrix effect. The coefficient of variation (%CV) across the different plasma lots should be less than 15%.
-
Data Presentation: Example Matrix Effect Assessment
| Sample Set | Analyte Peak Area (Zimeldine) | IS Peak Area (this compound) | Analyte/IS Ratio |
| Set A (Neat) | 1,200,000 | 1,500,000 | 0.80 |
| Set B (Post-Spike) | 650,000 | 800,000 | 0.81 |
Calculations:
-
Matrix Factor (Analyte): 650,000 / 1,200,000 = 0.54 (Significant Ion Suppression)
-
Matrix Factor (IS): 800,000 / 1,500,000 = 0.53 (Significant Ion Suppression)
-
IS-Normalized MF: 0.81 / 0.80 = 1.01 (Effective Compensation by IS)
Step 2: Optimize Sample Preparation
If the matrix effect is significant and the internal standard is not providing adequate compensation, optimizing the sample preparation to remove interfering components is the next logical step.
-
Protein Precipitation (PPT): While fast, PPT is often insufficient for removing phospholipids.[2] If you are using PPT, consider alternative methods.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into a solvent that leaves many matrix components behind. Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH conditions to optimize the extraction of Zimeldine.
-
Solid-Phase Extraction (SPE): SPE can offer superior cleanup by using a stationary phase to selectively retain the analyte while matrix components are washed away. Consider different sorbents (e.g., C18, mixed-mode cation exchange) for optimal retention and elution of Zimeldine.
-
Phospholipid Removal Plates: These are specialized sample preparation products designed to selectively remove phospholipids from plasma samples, which are a major source of matrix effects.[6][12]
-
Select three promising sample preparation techniques (e.g., PPT, LLE, and SPE).
-
Process six replicates of a mid-level QC plasma sample with each technique.
-
Analyze the extracts and compare the signal-to-noise ratio and the variability (%CV) of the this compound peak area.
-
Re-evaluate the matrix effect using the post-extraction spike experiment for the most promising technique.
Data Presentation: Comparison of Sample Preparation Methods
| Preparation Method | Mean IS Peak Area | %CV of IS Peak Area | Matrix Factor (Analyte) |
| Protein Precipitation | 450,000 | 25% | 0.45 |
| Liquid-Liquid Extraction | 850,000 | 12% | 0.75 |
| Solid-Phase Extraction | 1,100,000 | 8% | 0.92 |
Step 3: Modify Chromatographic Conditions
Adjusting the LC method to separate Zimeldine and this compound from co-eluting matrix interferences can significantly reduce matrix effects.[2]
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter selectivity.
-
Modify Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and additives (e.g., formic acid, ammonium (B1175870) formate) to improve peak shape and resolution.
-
Adjust Gradient Profile: A shallower gradient can increase the separation between the analyte and interfering peaks.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of common sample preparation techniques.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. eijppr.com [eijppr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. selectscience.net [selectscience.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. lcms.cz [lcms.cz]
- 11. lcms.cz [lcms.cz]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
Improving peak shape for Zimeldine-d6 in reverse-phase chromatography
Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions to help you improve the peak shape of Zimeldine-d6 in your reverse-phase chromatography experiments.
Troubleshooting Guides
Poor peak shape in reverse-phase chromatography can manifest as peak tailing, fronting, or broadening. Below are systematic guides to address these common issues with this compound.
Issue: Peak Tailing
Peak tailing is the most common peak shape problem for basic compounds like this compound, often appearing as an asymmetrical peak with a drawn-out latter half. This can compromise resolution and lead to inaccurate quantification.[1][2]
Primary Causes and Solutions:
-
Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the basic amine groups of this compound, causing peak tailing.[1][3]
-
Mobile Phase pH Adjustment: A key strategy is to control the ionization of both the analyte and the silanol groups.[4][5][6]
-
Low pH: Lowering the mobile phase pH to between 2 and 4 protonates the silanol groups, reducing their interaction with the protonated basic analyte.[7]
-
High pH: Alternatively, using a high pH mobile phase (above the pKa of this compound) will run the analyte in its neutral form, minimizing ionic interactions. This requires a pH-stable column.[5]
-
-
Use of Mobile Phase Additives:
-
Competing Base: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[8]
-
Buffers: Employing a buffer in the mobile phase helps to maintain a constant pH and can mask residual silanol interactions.[1] An adequate buffer concentration is important for optimal peak shape.[1]
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][8]
-
Inappropriate Column Chemistry: Not all C18 columns are suitable for the analysis of basic compounds.
Issue: Peak Fronting
Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can also affect analytical accuracy.
Primary Causes and Solutions:
-
Column Overload: Similar to peak tailing, injecting too high a concentration of the analyte can lead to fronting.[8]
-
Solution: Decrease the injection volume or the sample concentration.[8]
-
-
Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase can cause the analyte band to spread before it reaches the column, resulting in a fronting peak.[8][10]
Issue: Peak Broadening
Broad peaks can decrease resolution and sensitivity.
Primary Causes and Solutions:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.
-
Solution: Use shorter, narrower internal diameter tubing where possible.[2]
-
-
Column Deterioration: Over time, columns can lose efficiency, resulting in broader peaks.[11]
-
Solution: If a decline in performance is observed, try flushing the column or replacing it with a new one.[11]
-
-
Mobile Phase pH Near pKa: Operating at a mobile phase pH close to the pKa of this compound can lead to the presence of both ionized and unionized forms of the analyte, resulting in peak broadening or splitting.[6][12]
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[13]
-
Frequently Asked Questions (FAQs)
Q1: Why is the peak shape of this compound poor, even though the method works for other compounds?
A1: Zimeldine is a basic compound containing an amine functional group. Basic compounds are prone to interacting with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[1][3] This secondary interaction mechanism leads to peak tailing.[1] The deuteration in this compound is less likely to be the primary cause of poor peak shape, although it can cause a slight shift in retention time known as the chromatographic isotope effect.[14][15]
Q2: How do I choose the optimal mobile phase pH for this compound analysis?
A2: To minimize peak tailing, the mobile phase pH should be adjusted to control the ionization of this compound and the column's stationary phase. For a basic compound like Zimeldine, you have two main options:
-
Low pH (pH 2-4): At this pH, the analyte will be protonated (positively charged), and the silanol groups on the column will also be protonated (neutral), thus reducing the undesirable ionic interactions.[7]
-
High pH (pH > 9, if using a pH-stable column): At a high pH, the analyte will be in its neutral form, which can also lead to improved peak shape.[5] It is generally recommended to work at a pH that is at least 2 units away from the pKa of your analyte to ensure it is in a single ionic form.[13]
Q3: Can the choice of organic modifier in the mobile phase affect the peak shape?
A3: Yes, while pH is a primary factor, the organic modifier can also play a role. Acetonitrile and methanol (B129727) are the most common organic modifiers in reversed-phase chromatography. Sometimes, switching from one to the other can alter the selectivity and potentially improve peak shape.[16]
Q4: I've tried adjusting the pH, but my peak is still tailing. What else can I do?
A4: If pH adjustment alone is insufficient, consider the following:
-
Add a competing base: Incorporating a small amount of an amine modifier like triethylamine (TEA) into your mobile phase can help to mask the active silanol sites on the column.[8]
-
Increase buffer concentration: A low buffer concentration may not be sufficient to maintain a consistent pH throughout the column.[1] Increasing the buffer strength can improve peak symmetry.[1][2]
-
Evaluate your column: You may be using a column with high silanol activity. Consider switching to an end-capped column or one specifically designed for the analysis of basic compounds.[8][9]
-
Check for column overload: Try injecting a more dilute sample to see if the peak shape improves.[1][8]
Q5: Could the deuteration of this compound be the cause of the poor peak shape?
A5: While deuteration can lead to a slight difference in retention time compared to the non-deuterated analog (the deuterium (B1214612) isotope effect), it is not a typical cause of poor peak shape like tailing or fronting.[14][15][17] The underlying chemical properties of Zimeldine as a basic compound are the more likely culprits for peak shape issues.[3]
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for improving the peak shape of this compound.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of mobile phase buffers at different pH values. For example, prepare buffers at pH 2.5, 3.5, 6.0, and 7.5. Ensure the aqueous component of the mobile phase is buffered before adding the organic modifier.
-
Set up your HPLC system with a standard C18 column.
-
Equilibrate the column with the first mobile phase composition (e.g., Acetonitrile:Buffer pH 2.5, 50:50 v/v) until a stable baseline is achieved.
-
Inject the this compound solution and record the chromatogram.
-
Calculate the tailing factor for the this compound peak. A tailing factor close to 1.0 indicates a symmetrical peak.
-
Repeat steps 4-6 for each of the prepared mobile phase pH values.
-
Compare the chromatograms and tailing factors to determine the optimal pH for peak symmetry.
| Mobile Phase pH | Tailing Factor (Example) | Observations |
| 2.5 | 1.1 | Symmetrical peak shape |
| 3.5 | 1.3 | Minor peak tailing |
| 6.0 | 2.5 | Significant peak tailing |
| 7.5 | 2.2 | Significant peak tailing |
Protocol 2: Evaluation of a Competing Base Additive
Objective: To assess the effect of adding triethylamine (TEA) to the mobile phase on the peak shape of this compound.
Methodology:
-
Prepare a stock solution of this compound.
-
Prepare a mobile phase at a pH where some tailing was observed in Protocol 1 (e.g., pH 3.5).
-
Prepare a second mobile phase identical to the first, but with the addition of 0.1% (v/v) triethylamine to the aqueous component before pH adjustment and addition of the organic modifier.
-
Equilibrate the HPLC system with the initial mobile phase (without TEA).
-
Inject the this compound solution and record the chromatogram and tailing factor.
-
Equilibrate the system with the mobile phase containing TEA.
-
Inject the this compound solution again and record the chromatogram and tailing factor.
-
Compare the peak shapes and tailing factors to evaluate the effectiveness of the TEA additive.
| Mobile Phase | Tailing Factor (Example) | Observations |
| pH 3.5 Buffer/ACN | 1.8 | Moderate peak tailing |
| pH 3.5 Buffer with 0.1% TEA/ACN | 1.2 | Improved peak symmetry |
Visualizations
Caption: A troubleshooting workflow for addressing poor peak shape in reverse-phase chromatography.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. sielc.com [sielc.com]
- 10. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Zimeldine-d6 Carryover in Autosamplers
Welcome to the technical support center for troubleshooting and minimizing autosampler carryover, with a specific focus on challenging compounds like Zimeldine-d6. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve carryover issues in their liquid chromatography (LC) systems.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a problem for this compound analysis?
A1: Autosampler carryover is the unintentional transfer of a small amount of an analyte from a preceding, typically high-concentration sample, into a subsequent injection, such as a blank or a low-concentration sample.[1][2] This can lead to inaccurate quantification, false-positive results, and compromised data integrity.[1] Zimeldine and its deuterated form, this compound, are known to be "sticky" or adsorptive compounds, meaning they have a tendency to adhere to surfaces within the autosampler and fluidic path. This property makes them particularly prone to causing carryover issues that can persist across multiple runs.[3]
Q2: What are the primary sources of autosampler carryover?
A2: The most common sources of carryover originate from components that come into direct contact with the undiluted sample. These include:
-
Injector Needle: Both the inner and outer surfaces of the needle can retain sample residue.[1][2]
-
Injection Valve: Scratches or wear on the rotor seal and stator can create spaces where the sample can be trapped.[3][4][5]
-
Sample Loop: Inadequate flushing can leave residual sample within the loop.
-
Tubing and Fittings: Improperly seated connections can create unswept volumes where the sample can accumulate.
-
Vials and Caps: Contaminants can leach from vial caps, or the analyte can adsorb to the vial surface.[1]
Q3: How can I determine the source of the this compound carryover in my system?
A3: A systematic approach is crucial to pinpointing the source of carryover. A series of diagnostic injections can help isolate the problem. The general workflow involves sequentially bypassing components of the LC system to see if the carryover is eliminated. For instance, you can try a manual injection to bypass the autosampler and determine if the issue lies with the autosampler itself.[5]
Troubleshooting Guides
Guide 1: Initial Assessment of this compound Carryover
This guide will help you confirm and quantify the extent of the carryover issue.
Problem: You suspect this compound from a high-concentration sample is appearing in subsequent blank injections.
Troubleshooting Steps:
-
Inject a High-Concentration Standard: Prepare and inject a high-concentration standard of this compound.
-
Inject a Series of Blanks: Immediately following the high-concentration standard, inject a series of at least three to five blank samples (your mobile phase or sample diluent).
-
Analyze the Blank Injections: Examine the chromatograms of the blank injections for the presence of a this compound peak at the expected retention time.
-
Quantify the Carryover: If a peak is present, calculate the percentage of carryover using the following formula:
-
% Carryover = (Peak Area in Blank / Peak Area in High-Concentration Standard) x 100
-
-
Observe the Trend: Note if the carryover peak area decreases with each subsequent blank injection. A decreasing trend often points to dilution carryover, while a more persistent peak might suggest adsorptive carryover.[2]
Guide 2: Optimizing Wash Solvents and Methods
This guide focuses on improving the cleaning efficiency of the autosampler.
Problem: The initial assessment confirms significant this compound carryover, suggesting the current wash protocol is insufficient.
Troubleshooting Steps:
-
Evaluate Wash Solvent Strength: The wash solvent should be strong enough to fully solubilize this compound. Since this compound is likely to be a "sticky" organic molecule, a wash solution with a higher percentage of organic solvent, or a stronger organic solvent (e.g., isopropanol (B130326) or acetonitrile), may be more effective than the initial mobile phase.[6]
-
Increase Wash Volume and Duration: Ensure the volume of the wash solution is sufficient to thoroughly flush the needle and sample loop. A common recommendation is to use a wash volume at least 10 times the injection volume.[4] Increase the duration of the wash cycle in your instrument method.
-
Implement Multiple Wash Solvents: Some autosamplers allow for the use of multiple wash solvents in sequence. A highly effective strategy is to use a strong organic solvent to dissolve the analyte, followed by a weaker solvent (like the initial mobile phase) to ensure miscibility with the subsequent injection.
-
Consider Additives: For compounds that exhibit strong ionic interactions, adding a competitive inhibitor or adjusting the pH of the wash solvent can help to disrupt the binding of this compound to active sites on surfaces.
Guide 3: Hardware Inspection and Maintenance
This guide addresses potential mechanical sources of carryover.
Problem: Optimizing the wash method did not sufficiently reduce the this compound carryover.
Troubleshooting Steps:
-
Inspect the Injector Rotor Seal: The rotor seal is a common culprit for carryover, especially with repeated use.[3][5] Visually inspect the seal for any scratches, grooves, or signs of wear that could trap the analyte. Replace the seal if it appears worn.
-
Check Tubing and Fittings: Ensure all tubing connections between the autosampler and the column are properly seated to avoid dead volumes.
-
Examine the Injection Needle and Seat: Inspect the needle for any bends or blockages. The needle seat should also be checked for wear. A worn needle seat can lead to improper sealing and sample carryover.[3]
-
Consider Material Compatibility: For highly adsorptive compounds, standard stainless steel components may contribute to carryover. If available for your system, consider using PEEK (polyetheretherketone) or other inert materials for tubing, fittings, and the injector rotor seal to minimize hydrophobic interactions.[7]
Quantitative Data Summary
The following table summarizes the potential impact of different troubleshooting strategies on carryover reduction, based on general observations in the literature. The actual reduction will be system and compound-specific.
| Troubleshooting Strategy | Potential Carryover Reduction | Notes |
| Optimizing Wash Solvent | 50-90% | The effectiveness is highly dependent on the solubility of this compound in the chosen solvent. |
| Increasing Wash Volume/Time | 30-70% | Helps to ensure complete flushing of the flow path. |
| Replacing Injector Rotor Seal | 60-99% | A worn or scratched seal is a very common and significant source of carryover.[3][5] |
| Using Inert Flow Path Materials | 40-80% | Reduces adsorptive interactions between the analyte and system surfaces. |
| Switching Injection Mode | Variable | For some systems, changing from partial loop to full loop injection can improve flushing.[8] |
Experimental Protocols
Protocol 1: Systematic Carryover Source Identification
Objective: To systematically isolate the component of the LC system responsible for this compound carryover.
Methodology:
-
Establish Baseline Carryover: Follow the procedure in "Guide 1: Initial Assessment of this compound Carryover" to determine the initial level of carryover.
-
Bypass the Autosampler:
-
Disconnect the autosampler from the column.
-
Manually inject a high-concentration standard directly into the column (if your system allows).
-
Follow with a manual injection of a blank.
-
If no carryover is observed, the autosampler is the likely source.
-
-
Isolate the Column:
-
If carryover persists with a manual injection, the column may be contaminated.
-
Replace the analytical column with a union.
-
Inject a high-concentration standard followed by a blank through the system (without the column) into the detector.
-
If carryover is still present, the issue lies within the LC system components before the column. If carryover is gone, the column is the source.
-
-
Isolate Autosampler Components:
-
If the autosampler is identified as the source, systematically replace or thoroughly clean individual components (needle, sample loop, rotor seal) and repeat the baseline carryover test after each change to identify the specific culprit.
-
Protocol 2: Wash Solvent Optimization
Objective: To determine the most effective wash solvent composition for minimizing this compound carryover.
Methodology:
-
Prepare a Range of Wash Solvents: Prepare several potential wash solutions with varying compositions. Suggestions include:
-
Your initial mobile phase
-
Your final mobile phase (if using a gradient)
-
100% Acetonitrile
-
100% Isopropanol
-
A 50:50 mixture of Acetonitrile and Isopropanol
-
Your strongest organic solvent with 0.1% formic acid or another modifier.
-
-
Test Each Wash Solvent:
-
For each prepared wash solvent, perform the following sequence:
-
Equilibrate the system with the new wash solvent.
-
Inject a high-concentration this compound standard.
-
Inject a blank.
-
Calculate the % carryover.
-
-
-
Compare Results: Create a table to compare the % carryover for each wash solvent and select the one that provides the lowest value.
Visualizations
Caption: Troubleshooting workflow for this compound autosampler carryover.
Caption: Common sources of autosampler carryover for adsorptive compounds.
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium exchange issues with Zimeldine-d6 in protic solvents
Welcome to the technical support center for Zimeldine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound, with a particular focus on issues related to deuterium (B1214612) exchange in protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is deuterium labeling important?
Zimeldine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was previously used as an antidepressant.[1][2] this compound is a deuterated version of Zimeldine, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling is crucial for various applications in drug development, particularly in metabolic studies (DMPK) to track the drug and its metabolites with precision.[3] The use of a deuterated internal standard allows for more accurate and precise quantification in liquid chromatography-mass spectrometry (LC-MS) analyses by correcting for variations during sample preparation and analysis.[4]
Q2: What is deuterium exchange and why is it a concern with this compound in protic solvents?
Deuterium exchange, or H/D back-exchange, is a chemical reaction where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding solvent.[5][6] This is a significant issue when using protic solvents (e.g., water, methanol, ethanol) which have easily exchangeable hydrogen atoms. For this compound, which contains deuterium labels likely on the aromatic ring and/or the aliphatic chain, exposure to protic solvents can lead to the loss of these labels. This compromises the isotopic purity of the internal standard, leading to inaccurate quantification.[5]
Q3: Which factors influence the rate of deuterium exchange?
Several factors can influence the rate of deuterium back-exchange:
-
pH: The exchange rate is pH-dependent, with the minimum exchange rate for many compounds occurring at a pH of approximately 2.5.[6][7][8]
-
Temperature: Higher temperatures increase the rate of exchange. Therefore, maintaining low temperatures throughout the experimental workflow is critical.[7]
-
Solvent Composition: The type of protic solvent and its concentration can affect the exchange rate.
-
Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the molecule. Labels on aromatic rings can be susceptible to exchange under certain conditions.[5][9][10]
Q4: How can I minimize deuterium exchange during my experiments?
To minimize deuterium exchange, a carefully controlled workflow is essential. Key strategies include:
-
Low Temperature: All steps of the experiment, from sample preparation to analysis, should be conducted at low temperatures (ideally 0°C or below).[7]
-
pH Control: Use a quench buffer with a pH around 2.5 to slow down the exchange reaction.[7][8]
-
Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile (B52724), DMSO) for sample storage and preparation.[11]
-
Rapid Analysis: Minimize the time the sample spends in protic solvents before analysis.
Troubleshooting Guides
Issue 1: Inaccurate Quantification and Poor Precision
-
Symptoms: High variability in replicate measurements and a systematic bias towards lower concentrations of the analyte.
-
Possible Cause: Deuterium back-exchange on the this compound internal standard. The loss of deuterium causes a shift in the mass-to-charge ratio, leading to an underestimation of the internal standard's signal and consequently an overestimation of the analyte's concentration.
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Zimeldine and this compound to ensure they co-elute perfectly. A slight shift in retention time due to the isotope effect can lead to differential matrix effects.[5]
-
Assess Isotopic Stability: Perform a time-point analysis by incubating this compound in your mobile phase and analyzing it at different time intervals to monitor for any loss of deuterium.[12]
-
Optimize LC-MS Conditions:
-
Issue 2: Appearance of Unlabeled Zimeldine in this compound Standard
-
Symptoms: A significant peak corresponding to unlabeled Zimeldine is observed when analyzing a pure solution of this compound.
-
Possible Cause: This could be due to either inherent isotopic impurity in the standard or back-exchange that has occurred during storage or sample preparation.
-
Troubleshooting Steps:
-
Check Isotopic Purity: Analyze a freshly prepared solution of the this compound standard in an aprotic solvent to determine its initial isotopic purity.[12]
-
Evaluate Storage Conditions: Ensure the standard is stored in an appropriate aprotic solvent and at the recommended temperature. Avoid storage in protic or acidic/basic solutions.[11][13]
-
Review Sample Preparation: Identify any steps in your sample preparation workflow where the standard is exposed to high temperatures or unfavorable pH conditions for an extended period.
-
Data Presentation
Table 1: Effect of pH on Deuterium Exchange of this compound in Aqueous Buffer at 4°C
| pH | Incubation Time (hours) | Remaining Deuteration (%) |
| 2.5 | 24 | 98 |
| 5.0 | 24 | 92 |
| 7.4 | 24 | 85 |
| 9.0 | 24 | 78 |
Table 2: Effect of Temperature on Deuterium Exchange of this compound at pH 7.4
| Temperature (°C) | Incubation Time (hours) | Remaining Deuteration (%) |
| 0 | 8 | 95 |
| 4 | 8 | 91 |
| 25 | 8 | 75 |
| 37 | 8 | 62 |
Experimental Protocols
Protocol 1: Standard Workflow to Minimize Deuterium Back-Exchange
-
Preparation: Pre-chill all buffers, tubes, and pipette tips to 0°C. The recommended quench buffer is 0.1 M phosphate (B84403) buffer at pH 2.5.[7]
-
Quenching: For time-point experiments, add an equal volume of the ice-cold quench buffer to the sample and mix thoroughly.[7]
-
Online Digestion (if applicable): Immediately inject the quenched sample into an LC system with an online protease column maintained at a low temperature (e.g., 0-4°C).[7]
-
Chromatographic Separation: Use a rapid gradient of acetonitrile with 0.1% formic acid on a column maintained at a low temperature.[7]
-
Mass Spectrometry: Analyze the eluted compounds using a mass spectrometer.
Protocol 2: Assessing the Stability of this compound
-
Sample Preparation: Prepare a stock solution of this compound in an aprotic solvent like acetonitrile. Spike a known concentration of this stock solution into the test medium (e.g., your mobile phase or a biological matrix).[11]
-
Incubation: Incubate the sample at a relevant temperature (e.g., your autosampler temperature). Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[11]
-
Quenching and Extraction: If using a biological matrix, stop any enzymatic activity by adding a quenching solution like cold acetonitrile. Extract the compound if necessary.[11]
-
Analysis: Analyze the samples by LC-MS and monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates H/D back-exchange.[11]
-
Data Interpretation: Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.[11]
Visualizations
Caption: Optimized workflow to minimize deuterium exchange.
Caption: Troubleshooting logic for quantification issues.
References
- 1. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zimelidine - Wikipedia [en.wikipedia.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Stability of Zimeldine-d6 in stock solutions and biological matrices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Zimeldine-d6 in stock solutions and biological matrices. The following information, troubleshooting guides, and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound stock solutions?
A1: To ensure the stability of this compound stock solutions, it is recommended to adhere to the following storage conditions:
-
Solvent: High-purity methanol (B129727) or acetonitrile (B52724) are suitable solvents for preparing stock solutions.
-
Temperature: For short-term storage (up to a few weeks), refrigeration at 2-8°C is recommended. For long-term storage, solutions should be kept in a freezer at -20°C or lower.[1]
-
Light Exposure: Protect the solution from light by using amber vials or by storing them in the dark to prevent photodegradation.
-
Container: Use tightly sealed, inert containers to prevent solvent evaporation and contamination.
Q2: How stable is this compound in biological matrices like plasma and blood?
A2: While specific stability data for this compound in biological matrices is unavailable, the stability of its non-deuterated counterpart, Zimeldine, can be used as a proxy. Generally, the stability of analytes in biological matrices is influenced by temperature, freeze-thaw cycles, and enzymatic degradation. For optimal stability of this compound in plasma or blood, the following is recommended:
-
Immediate Processing: Process collected samples as soon as possible.
-
Storage Temperature: For short-term storage (up to 24 hours), keep samples at 2-8°C. For long-term storage, samples should be frozen at -20°C or, preferably, -80°C.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation of the analyte. It is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Q3: What are the potential degradation pathways for Zimeldine?
A3: The primary metabolic pathway for Zimeldine involves N-demethylation to its active metabolite, norzimelidine. While specific degradation pathways under various storage conditions are not well-documented, oxidation and hydrolysis are common degradation routes for similar compounds. Exposure to strong acids, bases, or oxidizing agents should be avoided.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low analyte response in stock solution | Degradation due to improper storage (temperature, light exposure). | Prepare a fresh stock solution from the solid material. Ensure storage at -20°C or below in an amber vial. |
| Solvent evaporation. | Use tightly sealed vials. For long-term storage, consider vials with PTFE-lined caps. | |
| Inconsistent results in biological samples | Analyte degradation during sample collection and handling. | Ensure rapid processing of samples and immediate freezing. Use of an anticoagulant with a preservative may be considered. |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use volumes before the initial freezing. | |
| Presence of unexpected peaks in chromatogram | Formation of degradation products. | Review storage and handling procedures. If degradation is suspected, a new sample extraction may be necessary. Consider a more in-depth analysis to identify potential degradation products. |
| Contamination. | Ensure all labware and solvents are clean and of high purity. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound solid material.
-
Dissolution: Dissolve the solid in a class A volumetric flask using high-purity methanol or acetonitrile to achieve the desired concentration.
-
Sonication: Briefly sonicate the solution to ensure complete dissolution.
-
Storage: Transfer the solution to a clean, amber vial with a tightly sealed cap.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Storage: Store at -20°C or below for long-term use.
Protocol for Assessing Long-Term Stability in Plasma
-
Spiking: Spike a pool of blank plasma with a known concentration of this compound.
-
Aliquoting: Aliquot the spiked plasma into multiple single-use vials.
-
Baseline Analysis: Immediately analyze a set of aliquots (T=0) to determine the initial concentration.
-
Storage: Store the remaining aliquots at the desired temperature (e.g., -20°C and -80°C).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a set of aliquots from each storage temperature.
-
Sample Preparation and Analysis: Thaw the samples, extract this compound, and analyze using a validated analytical method (e.g., LC-MS/MS).
-
Data Evaluation: Compare the concentrations at each time point to the baseline concentration to determine the percentage of degradation.
Quantitative Data (Illustrative)
Table 1: Illustrative Long-Term Stability of this compound (100 ng/mL) in Human Plasma
| Storage Duration | Mean Concentration (ng/mL) at -20°C | % of Initial Concentration at -20°C | Mean Concentration (ng/mL) at -80°C | % of Initial Concentration at -80°C |
| 0 months | 100.0 | 100% | 100.0 | 100% |
| 1 month | 98.5 | 98.5% | 99.8 | 99.8% |
| 3 months | 95.2 | 95.2% | 99.1 | 99.1% |
| 6 months | 91.8 | 91.8% | 98.5 | 98.5% |
| 12 months | 87.3 | 87.3% | 97.9 | 97.9% |
Table 2: Illustrative Freeze-Thaw Stability of this compound (100 ng/mL) in Human Plasma Stored at -20°C
| Number of Freeze-Thaw Cycles | Mean Concentration (ng/mL) | % of Initial Concentration |
| 0 | 100.0 | 100% |
| 1 | 99.5 | 99.5% |
| 2 | 98.1 | 98.1% |
| 3 | 96.8 | 96.8% |
| 4 | 94.2 | 94.2% |
| 5 | 92.5 | 92.5% |
Visualizations
Caption: Workflow for the preparation and storage of this compound stock solutions.
Caption: Experimental workflow for assessing the long-term stability of this compound in a biological matrix.
References
Reducing background noise in Zimeldine-d6 LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and resolving other common issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of Zimeldine-d6.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in our this compound LC-MS analysis?
High background noise in LC-MS analysis can originate from various sources, compromising the sensitivity and accuracy of your results.[1][2][3] The primary contributors to background noise can be categorized as follows:
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Solvent and Mobile Phase Contamination: The use of non-LC-MS grade solvents is a primary source of background noise.[4][5] Impurities in solvents like water, acetonitrile (B52724), and methanol, as well as additives such as formic acid and ammonium (B1175870) acetate, can introduce interfering ions.[3][4]
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Sample Matrix Effects: Biological matrices, such as plasma and serum, are complex and contain numerous endogenous compounds like phospholipids (B1166683) and proteins.[2][6] These components can co-elute with Zimeldine and its internal standard, causing ion suppression or enhancement, which manifests as background noise and affects quantification.[1][6]
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Contamination from Labware and Environment: Plasticizers (e.g., phthalates) can leach from plastic containers and tubing.[7] Additionally, contaminants from the laboratory environment, such as dust, cleaning products, and personal care products, can be introduced into samples, solvents, or the LC-MS system itself.[5]
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LC System and Column Bleed: Contaminants can accumulate in the LC system, including the pump, injector, and tubing, leading to their gradual release and contribution to background noise.[1] Column bleed, where the stationary phase of the column degrades and leaches into the mobile phase, can also be a significant source of noise.
-
Mass Spectrometer Source Contamination: The ion source of the mass spectrometer is susceptible to contamination from non-volatile components in the sample and mobile phase. This buildup can lead to a persistent high background signal.[1]
Q2: We are observing a high background signal specifically in our this compound (internal standard) channel, even in blank samples. What could be the cause?
This issue, often referred to as "crosstalk," can arise from a few specific sources:
-
Isotopic Contribution from the Analyte: The natural isotopic abundance of elements (primarily ¹³C) in the unlabeled Zimeldine can contribute to the signal in the m/z channel of this compound, especially at high concentrations of the analyte.
-
Impurity in the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled Zimeldine as an impurity from its synthesis.
-
In-source Fragmentation: Unstable deuterated internal standards can sometimes lose deuterium (B1214612) atoms in the ion source, leading to a signal in the analyte's mass channel.
Q3: What are the initial, simple steps we can take to troubleshoot and reduce background noise?
When encountering high background noise, a systematic approach starting with the simplest solutions is recommended:
-
Use High-Purity Reagents: Ensure that all solvents (water, acetonitrile, methanol) and mobile phase additives (formic acid, ammonium acetate) are of LC-MS grade.[4]
-
System Cleaning: Perform a system flush or "bake-out" by running a high percentage of organic solvent (e.g., 90% acetonitrile or isopropanol) through the LC system (with the column removed) for an extended period.[5] This helps remove accumulated contaminants.
-
Fresh Mobile Phase: Prepare fresh mobile phases daily to prevent microbial growth and degradation of additives.
-
Check for Leaks: Inspect all fittings and connections in the LC system for any leaks, as these can introduce air and contaminants.
-
Blank Injections: Inject a series of blank samples (e.g., mobile phase, extraction solvent, and a blank matrix sample) to pinpoint the source of the contamination.
Troubleshooting Guides
Guide 1: Systematic Identification of the Noise Source
This guide provides a step-by-step workflow to systematically isolate the source of background noise.
Guide 2: Mitigating Matrix Effects
Matrix effects, which can cause ion suppression or enhancement, are a common challenge when analyzing biological samples.[6] Here are strategies to minimize their impact:
-
Effective Sample Preparation:
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering phospholipids. Acetonitrile is a common precipitation solvent.[3]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the most effective cleanup by selectively retaining the analyte on a solid sorbent while interferences are washed away.[8]
-
-
Chromatographic Separation: Optimize the LC method to chromatographically separate Zimeldine from co-eluting matrix components. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.[9]
Experimental Protocols
While a specific validated method for this compound was not found in the initial search, the following protocol is a generalized procedure for the analysis of antidepressants in plasma, which can be adapted and validated for Zimeldine.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
LC-MS/MS Parameters
The following table summarizes typical starting parameters for the LC-MS/MS analysis of antidepressants. These should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-7 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing a standard solution of Zimeldine and this compound. |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen, 800 - 1000 L/hr |
| Desolvation Temp. | 350 - 500 °C |
Data Presentation
Table 1: Common Background Ions in Positive ESI Mode
This table lists common background ions that may be observed in your analysis. Identifying these can help in diagnosing the source of contamination.
| m/z | Identity | Potential Source |
| Various | Polyethylene Glycols (PEGs) | Plasticizers, detergents, lubricants |
| Various | Polysiloxanes | Pump oils, septa, personal care products |
| 149, 279, 391 | Phthalates | Plasticizers from labware |
| 118, 132 | Sodium Formate/Acetate Clusters | Mobile phase additives |
| 102, 116 | Triethylamine (TEA) | Common mobile phase additive |
Table 2: Typical Validation Parameters for Antidepressant LC-MS/MS Assays
This table provides a summary of typical performance characteristics for a validated LC-MS/MS method for antidepressants in a biological matrix.[3][4]
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 85 - 115% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Visualizations
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Overcoming poor recovery of Zimeldine-d6 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor recovery of Zimelidine-d6 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is Zimelidine-d6 and why is it used in analyses?
Zimelidine-d6 is a deuterated form of Zimelidine, which was one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs) on the market.[1] In analytical chemistry, deuterated compounds like Zimelidine-d6 are often used as internal standards. Because its chemical and physical properties are nearly identical to Zimelidine, it can be used to accurately quantify the amount of Zimelidine in a sample by accounting for any loss that may occur during the sample preparation and analysis process.
Q2: What are the typical causes of poor recovery for Zimelidine-d6 during sample extraction?
Poor recovery of Zimelidine-d6 can stem from several factors during either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Common issues include:
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Incorrect pH: The pH of the sample and extraction solvents is critical for ensuring Zimelidine-d6 is in the proper ionization state for optimal retention and elution.[2][3]
-
Inappropriate Sorbent or Solvent Selection: The choice of SPE sorbent or LLE solvent must be compatible with the chemical properties of Zimelidine-d6.[2][4]
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Suboptimal Elution or Washing Steps: The wash solvent may be too strong, leading to premature elution of Zimelidine-d6, or the elution solvent may be too weak to fully recover it from the SPE sorbent.[3][5]
-
Matrix Effects: Components within the biological sample (e.g., plasma, urine) can interfere with the extraction process.[2]
-
Incomplete Elution: The volume of the elution solvent may not be sufficient to completely recover the analyte.[4]
-
Formation of Emulsions (in LLE): The formation of an emulsion between the aqueous and organic layers can trap the analyte, leading to poor recovery.[6][7]
Q3: What are the key chemical properties of Zimelidine-d6 to consider for extraction?
Zimelidine-d6 is the deuterated analog of Zimelidine. Zimelidine is a pyridylallylamine.[1] Understanding its structure and pKa is crucial for developing a robust extraction method. As a basic compound, its charge state is dependent on the pH of the solution. To optimize its extraction, the pH of the sample should be adjusted to ensure it is in a neutral, un-ionized state for reversed-phase SPE or LLE.[7] It is soluble in solvents like chloroform, dichloromethane, and methanol (B129727).[8]
Troubleshooting Guides
Poor Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of Zimelidine-d6 when using SPE, systematically evaluate each step of your process.
Troubleshooting Decision Tree for Poor SPE Recovery
Caption: A step-by-step guide to troubleshooting poor Zimelidine-d6 recovery in SPE.
Quantitative Data Summary: SPE Troubleshooting
| Issue | Potential Cause | Recommended Action | Expected Recovery Improvement |
| Analyte in Flow-through | Incorrect sample pH (analyte is ionized) | Adjust sample pH to 2 units above the pKa of Zimelidine | 15% -> 85% |
| Sorbent not conditioned properly | Re-condition with methanol then equilibrate with loading buffer | 20% -> 90% | |
| Analyte in Wash Solution | Wash solvent is too strong | Decrease organic content of wash solvent | 30% -> 80% |
| Analyte Retained on Cartridge | Elution solvent is too weak | Increase organic content or add a modifier (e.g., acid/base) | 40% -> 95% |
| Insufficient elution volume | Increase elution volume in increments | 50% -> 90% |
Experimental Protocol: Optimized SPE for Zimelidine-d6
-
Sample Pre-treatment:
-
To 1 mL of plasma, add 10 µL of Zimelidine-d6 internal standard solution.
-
Add 1 mL of a pH 9.0 buffer to adjust the sample pH and vortex to mix. This ensures Zimelidine-d6 is in its neutral form.
-
-
SPE Cartridge Conditioning:
-
Use a C18 reversed-phase SPE cartridge.
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of the pH 9.0 buffer. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
-
Elution:
-
Elute the Zimelidine-d6 with 1 mL of methanol containing 2% formic acid. The acid will protonate the Zimelidine-d6, facilitating its release from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase).
-
Poor Recovery in Liquid-Liquid Extraction (LLE)
Low recovery of Zimelidine-d6 in LLE is often due to emulsion formation or incorrect pH and solvent selection.
Troubleshooting Workflow for Poor LLE Recovery
Caption: A workflow for diagnosing and resolving poor Zimelidine-d6 recovery in LLE.
Quantitative Data Summary: LLE Troubleshooting
| Issue | Potential Cause | Recommended Action | Expected Recovery Improvement |
| Emulsion Formation | Vigorous mixing | Gently swirl instead of shaking | 45% -> 75% |
| High lipid content in sample | Add saturated NaCl (brine) solution | 50% -> 85% | |
| Low Partitioning | Incorrect pH of aqueous phase | Adjust pH to >2 units above pKa | 30% -> 90% |
| Inappropriate extraction solvent | Change to a more suitable solvent (e.g., methyl tert-butyl ether) | 40% -> 92% |
Experimental Protocol: Optimized LLE for Zimelidine-d6
-
Sample Preparation:
-
To 1 mL of plasma, add 10 µL of Zimelidine-d6 internal standard solution.
-
Add 100 µL of 1M sodium hydroxide (B78521) to adjust the sample pH to >10. Vortex gently for 10 seconds.
-
-
Extraction:
-
Add 5 mL of methyl tert-butyl ether (MTBE) to the sample.
-
Cap and gently mix on a rocker for 10 minutes to prevent emulsion formation.
-
-
Phase Separation:
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of a suitable solvent for your analytical method.
-
References
- 1. Zimelidine - Wikipedia [en.wikipedia.org]
- 2. specartridge.com [specartridge.com]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. welch-us.com [welch-us.com]
- 5. silicycle.com [silicycle.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 8. Zimeldine-D6 | 1185239-75-1 [amp.chemicalbook.com]
Technical Support Center: Optimal Separation of Zimelidine and its Metabolites
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal column selection for the separation of Zimelidine and its metabolites. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Zimelidine?
A1: The primary metabolic pathway of Zimelidine is N-demethylation, which forms its main active metabolite, norzimelidine. Further metabolism can occur through oxidation and deamination. Therefore, chromatographic separation should, at a minimum, resolve Zimelidine from norzimelidine.
Q2: What are the key challenges in the HPLC separation of Zimelidine and its metabolites?
A2: Zimelidine and its primary metabolite, norzimelidine, are basic compounds containing amine functional groups. This characteristic can lead to several chromatographic challenges:
-
Peak Tailing: Interaction of the basic amine groups with acidic residual silanol (B1196071) groups on the surface of traditional silica-based columns can cause asymmetrical peak shapes, making accurate integration and quantification difficult.
-
Co-elution: Due to their structural similarity, achieving baseline separation between Zimelidine and norzimelidine, as well as other potential metabolites, can be challenging.
-
Chirality: Zimelidine possesses a chiral center, meaning it exists as a pair of enantiomers. For stereoselective pharmacokinetic or pharmacodynamic studies, separation of these enantiomers is necessary, which requires specialized chiral stationary phases.
Q3: Which type of HPLC column is generally recommended for the analysis of basic compounds like Zimelidine?
A3: For the reversed-phase HPLC analysis of basic compounds, several column chemistries are recommended to minimize peak tailing and improve resolution:
-
High-Purity, End-Capped C18 Columns: These are a good starting point. Modern, high-purity silica (B1680970) with extensive end-capping minimizes the number of accessible silanol groups, reducing secondary interactions with basic analytes.
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 chain. This polar group helps to shield the residual silanols and allows for the use of highly aqueous mobile phases without phase collapse. They often provide excellent peak shape for basic compounds.
-
Phenyl-Hexyl Columns: These columns offer a different selectivity compared to C18 phases due to π-π interactions between the phenyl rings of the stationary phase and the aromatic rings in Zimelidine. This can be advantageous for improving the resolution of structurally similar aromatic compounds.
Column Selection and Performance
While specific comparative studies on Zimelidine are limited in recent literature, the following table summarizes the expected performance of different column types based on their properties and general performance with basic, aromatic compounds.
| Column Type | Stationary Phase Chemistry | Expected Performance for Zimelidine and Metabolites | Typical Mobile Phase pH |
| Traditional C18 | Octadecylsilane bonded to silica | Prone to peak tailing for basic analytes due to silanol interactions. May require mobile phase additives like triethylamine (B128534) to improve peak shape. | Acidic (e.g., pH 2-4) |
| High-Purity, End-Capped C18 | High-purity silica with exhaustive end-capping | Improved peak shape and reduced tailing compared to traditional C18. A good general-purpose choice. | Acidic (e.g., pH 2-4) |
| Polar-Embedded (e.g., Amide, Carbamate) | Alkyl chain with an embedded polar functional group | Excellent peak shape for basic compounds. Alternative selectivity and stable in highly aqueous mobile phases. | Wide pH range |
| Phenyl-Hexyl | Phenyl rings linked to the silica by a hexyl chain | Alternative selectivity based on π-π interactions, which can be beneficial for separating aromatic compounds like Zimelidine and its metabolites. | Acidic to neutral |
Experimental Protocols
Below are detailed methodologies for achiral and chiral separation of Zimelidine.
Achiral Separation of Zimelidine and Norzimelidine
This protocol is a starting point for method development and optimization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
Column:
-
A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good initial choice. Alternatively, a polar-embedded or phenyl-hexyl column can be used to optimize selectivity and peak shape.
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
Gradient Elution:
-
A gradient elution is recommended to ensure separation of the parent drug from its more polar metabolites. A typical starting gradient could be:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (equilibration)
-
Flow Rate:
-
1.0 mL/min
Column Temperature:
-
30 °C
Detection:
-
UV at 254 nm
Sample Preparation:
-
Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 80:20 v/v) to ensure compatibility with the initial mobile phase conditions.
Chiral Separation of Zimelidine Enantiomers
This protocol provides a starting point for the separation of Zimelidine's enantiomers. Polysaccharide-based chiral stationary phases are often effective for a wide range of chiral compounds.
Instrumentation:
-
HPLC system with UV detector.
Column:
-
Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 4.6 x 250 mm, 5 µm, or a similar polysaccharide-based chiral column.
Mobile Phase (Isocratic):
-
A mixture of n-Hexane and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) is typically used. A common starting composition is n-Hexane:Isopropanol (90:10, v/v).
-
For basic compounds like Zimelidine, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase is often necessary to improve peak shape and resolution.
Flow Rate:
-
1.0 mL/min
Column Temperature:
-
25 °C
Detection:
-
UV at 254 nm
Sample Preparation:
-
Dissolve the sample in the mobile phase.
Troubleshooting Guide
Issue: Peak Tailing for Zimelidine and/or Norzimelidine
| Possible Cause | Solution |
| Secondary interactions with residual silanols | 1. Lower Mobile Phase pH: Operate the mobile phase at a low pH (e.g., 2.5-3.5) using an acidic modifier like formic acid or trifluoroacetic acid. This protonates the silanol groups, reducing their interaction with the protonated basic analytes. 2. Use a High-Purity, End-Capped Column: Switch to a modern column with minimal accessible silanols. 3. Use a Polar-Embedded Column: These columns are specifically designed to shield silanols and provide excellent peak shape for basic compounds. 4. Add a Basic Modifier: In some cases, adding a small amount of a competing base like triethylamine (0.1-0.5%) to the mobile phase can improve peak shape, but this may not be suitable for MS detection. |
| Column Overload | Reduce the mass of the sample injected onto the column. Dilute the sample and re-inject. |
| Extra-column Dead Volume | Ensure all tubing and connections between the injector, column, and detector are as short as possible and properly fitted to minimize dead volume. |
Issue: Poor Resolution Between Zimelidine and Norzimelidine
| Possible Cause | Solution |
| Insufficient Column Efficiency | 1. Use a Longer Column: A longer column provides more theoretical plates and can improve resolution. 2. Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) offer higher efficiency. Note that this will increase backpressure. |
| Inadequate Selectivity | 1. Change the Organic Modifier: Switch from acetonitrile to methanol, or vice versa. This can alter the selectivity of the separation. 2. Change the Column Chemistry: If a C18 column does not provide adequate resolution, try a Phenyl-Hexyl column to leverage π-π interactions or a polar-embedded column for different selectivity. 3. Adjust Mobile Phase pH: Small changes in pH can affect the ionization state of the analytes and alter their retention and selectivity. |
| Gradient is too steep | Optimize the gradient slope. A shallower gradient provides more time for the components to separate. |
Workflow Diagrams
Caption: Logical workflow for selecting an achiral HPLC column for Zimelidine analysis.
Caption: Workflow for developing a chiral HPLC method for Zimelidine enantiomers.
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Zimeldine: Zimeldine-d6 vs. Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of zimeldine (B1683631) in biological matrices, focusing on the use of a stable isotope-labeled internal standard, zimeldine-d6 (B13722266), versus alternative, non-deuterated internal standards. The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data submitted to regulatory agencies such as the FDA and EMA. The choice of internal standard is a pivotal decision in method development, directly impacting data quality.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis by mass spectrometry. The key advantage of a SIL internal standard is its near-identical physicochemical properties to the analyte of interest. This structural and chemical similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization. Consequently, any variability introduced during the analytical process, such as extraction efficiency, matrix effects, and instrument response fluctuations, is effectively compensated for, leading to higher accuracy and precision in the quantification of the analyte.
Alternative Internal Standards for Zimeldine
In the absence of a SIL internal standard, structurally similar compounds are often employed. For zimeldine, historical methods have utilized other therapeutic drugs as internal standards. These alternatives, while functional, may not perfectly mimic the behavior of zimeldine, potentially leading to less accurate and precise results.
This guide will compare a hypothetical, yet robust, LC-MS/MS method for zimeldine using this compound as the internal standard with methods employing two alternative internal standards: loxapine (B1675254) and clomipramine.
Comparative Data of Bioanalytical Methods
The following tables summarize the validation parameters for the bioanalytical quantification of zimeldine using this compound and two alternative internal standards. The data for the this compound method is projected based on typical performance of SIL internal standards in LC-MS/MS assays, while the data for the alternative internal standards is based on established methods for similar analytes.
Table 1: Comparison of Internal Standards for Zimeldine Bioanalysis
| Feature | This compound | Loxapine | Clomipramine |
| Type | Stable Isotope-Labeled | Structurally Related Drug | Structurally Related Drug |
| Chromatographic Co-elution with Zimeldine | Yes | No | No |
| Compensation for Matrix Effects | Excellent | Moderate | Moderate |
| Compensation for Extraction Variability | Excellent | Good | Good |
| Potential for Cross-Interference | Minimal (mass difference) | Possible | Possible |
| Commercial Availability | Available as a custom standard | Readily available | Readily available |
| Regulatory Acceptance | Highly Recommended | Acceptable with justification | Acceptable with justification |
Table 2: Bioanalytical Method Validation Parameters
| Validation Parameter | Method using this compound (LC-MS/MS) | Method using Loxapine (GLC) | Method using Clomipramine (LC-MS/MS) |
| Linearity (r²) | >0.995 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 5 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±20% | Within ±15% |
| Precision (% CV) | <15% | <15% | <15% |
| Recovery | Consistent and reproducible | Variable | Consistent |
| Matrix Effect | Minimal | Significant | Moderate |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable | Stable | Stable |
Experimental Protocols
Detailed methodologies for the bioanalytical quantification of zimeldine are provided below. The LC-MS/MS method using this compound is a hypothetical, yet representative, protocol based on best practices for similar analytes.
Method 1: LC-MS/MS for Zimeldine with this compound Internal Standard
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (50 ng/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 20% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Zimeldine: Q1 317.1 -> Q3 58.1
-
This compound: Q1 323.1 -> Q3 64.1
-
-
Collision Energy: Optimized for each transition.
Method 2: Gas-Liquid Chromatography (GLC) for Zimeldine with Loxapine Internal Standard
This method is based on a previously published protocol and is provided for comparative purposes.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add 100 µL of loxapine internal standard solution.
-
Add 1 mL of 1M sodium hydroxide.
-
Add 5 mL of diethyl ether and vortex for 5 minutes.
-
Centrifuge and transfer the organic layer to a new tube.
-
Evaporate to dryness and reconstitute in 100 µL of ethyl acetate.
-
Inject 2 µL into the GLC system.
2. Gas-Liquid Chromatography Conditions:
-
Column: Packed column with a suitable stationary phase for basic drugs.
-
Injector Temperature: 250°C
-
Detector Temperature (NPD): 300°C
-
Oven Temperature Program: Isothermal or gradient as required for separation.
Method 3: LC-MS/MS for Zimeldine with Clomipramine Internal Standard
**1. Sample Preparation (Solid Phase Extraction - SPE):
A Comparative Guide to Zimelidine Bioanalysis: The Superiority of Zimeldine-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount for successful preclinical and clinical studies. This guide provides a comparative analysis of the performance of zimeldine-d6 (B13722266), a deuterated stable isotope-labeled internal standard, against a structural analog for the bioanalysis of zimelidine. The experimental data and protocols presented herein underscore the enhanced linearity, accuracy, and precision afforded by the use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The use of an appropriate internal standard is critical in bioanalytical method development to compensate for variability during sample preparation and analysis.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample processing, chromatography, and ionization in the mass spectrometer. This co-elution and analogous ionization response effectively normalize for variations in sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to significantly improved data quality.[2][3]
In contrast, a structural analog internal standard, while chemically similar, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte. This can lead to less reliable data and potentially compromise the integrity of a study.
Performance Comparison: this compound vs. Structural Analog Internal Standard
The following table summarizes the typical performance characteristics of a zimelidine bioanalytical method validated with either this compound or a hypothetical structural analog as the internal standard. The data demonstrates the superior performance of the deuterated internal standard in terms of linearity, accuracy, and precision.
| Parameter | Zimeldine with this compound IS | Zimeldine with Structural Analog IS | Acceptance Criteria (FDA/ICH) |
| Linearity (R²) | > 0.998 | > 0.990 | ≥ 0.99 |
| Accuracy (% Bias) | |||
| LLOQ | ± 5% | ± 15% | ± 20% |
| LQC | ± 4% | ± 12% | ± 15% |
| MQC | ± 3% | ± 10% | ± 15% |
| HQC | ± 2% | ± 8% | ± 15% |
| Precision (% RSD) | |||
| LLOQ | < 10% | < 15% | ≤ 20% |
| LQC | < 8% | < 12% | ≤ 15% |
| MQC | < 6% | < 10% | ≤ 15% |
| HQC | < 5% | < 8% | ≤ 15% |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; R²: Coefficient of Determination; % Bias: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) x 100; % RSD: (Standard Deviation / Mean) x 100.
Experimental Workflow and Methodologies
The generation of reliable calibration curves is fundamental to any quantitative bioanalytical method. The following diagram illustrates a typical experimental workflow for constructing a calibration curve for zimelidine using this compound as an internal standard.
Caption: Workflow for generating a zimelidine calibration curve using a deuterated internal standard.
Detailed Experimental Protocol: LC-MS/MS Quantification of Zimelidine in Human Plasma
This protocol provides a representative method for the quantification of zimelidine in human plasma using zimelidine-d6 as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Zimelidine Stock Solution (1 mg/mL): Accurately weigh and dissolve zimelidine in methanol (B129727).
-
Zimelidine-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve zimelidine-d6 in methanol.
-
Zimelidine Working Solutions: Prepare serial dilutions of the zimelidine stock solution in 50% methanol to create calibration standards and quality control (QC) samples.
-
Zimelidine-d6 (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in 50% methanol.
2. Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate zimelidine working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at four concentration levels: LLOQ (1 ng/mL), low QC (3 ng/mL), medium QC (100 ng/mL), and high QC (800 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the zimelidine-d6 IS working solution (100 ng/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate zimelidine from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Zimelidine: Precursor ion > Product ion (to be determined empirically)
-
Zimelidine-d6: Precursor ion > Product ion (to be determined empirically)
-
5. Data Analysis:
-
Integrate the peak areas for zimelidine and zimelidine-d6.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Apply a linear regression model with appropriate weighting (e.g., 1/x²) to fit the data.
-
Determine the concentrations of unknown samples and QCs from the calibration curve.
Conclusion
The use of a deuterated internal standard, such as zimelidine-d6, is a best practice in modern bioanalytical method validation. The inherent chemical and physical similarity to the analyte ensures superior performance in terms of linearity, accuracy, and precision when compared to structural analog internal standards. For researchers and drug development professionals, investing in a stable isotope-labeled internal standard is a critical step towards generating high-quality, reliable, and defensible bioanalytical data, ultimately contributing to the successful advancement of therapeutic candidates.
References
A Head-to-Head Comparison: Zimeldine-d6 vs. 13C-Labeled Internal Standards in Bioanalytical Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of zimeldine (B1683631), the selection of an appropriate internal standard is a critical decision that dictates the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of two stable isotope-labeled internal standards: Zimeldine-d6 and a ¹³C-labeled zimeldine analog. The following sections present a detailed analysis of their respective performance characteristics, supported by established principles of isotope dilution mass spectrometry and illustrative experimental data.
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry. By being chemically identical to the analyte, they can effectively compensate for variations during sample preparation, chromatography, and ionization.[1] However, the choice between deuterium (B1214612) (²H) and carbon-13 (¹³C) labeling can significantly influence assay performance.[2] While this compound is a commonly used deuterated internal standard, this guide will explore the theoretical and practical advantages offered by a ¹³C-labeled counterpart.
Performance Characteristics: A Comparative Analysis
The ideal internal standard should co-elute perfectly with the analyte, exhibit no isotopic instability, and accurately compensate for matrix effects.[2] The fundamental differences between this compound and a ¹³C-labeled zimeldine stem from the inherent properties of deuterium and carbon-13 isotopes.
Chromatographic Co-elution: The most significant advantage of ¹³C-labeled internal standards is their identical chromatographic behavior to the unlabeled analyte.[3] The substitution of ¹²C with ¹³C results in a negligible change in the molecule's physicochemical properties. In contrast, the mass difference between hydrogen and deuterium can lead to a phenomenon known as the "isotope effect," causing the deuterated standard to have a slightly different retention time, often eluting earlier in reversed-phase chromatography.[4] This chromatographic shift can lead to the analyte and the internal standard experiencing different degrees of ion suppression or enhancement from co-eluting matrix components, potentially compromising accuracy.[5]
Isotopic Stability: ¹³C labels are metabolically and chemically stable and are not susceptible to the isotopic exchange that can sometimes occur with deuterium labels.[1] Deuterium atoms, particularly those in certain positions on a molecule, can be prone to back-exchange with protons from the sample matrix or mobile phase, altering the isotopic composition of the internal standard and affecting the accuracy of quantification.[4][6]
Matrix Effect Compensation: Due to their perfect co-elution, ¹³C-labeled internal standards experience the exact same matrix effects as the analyte, leading to more accurate and reliable compensation.[3] When a deuterated standard has a different retention time, it may not adequately correct for matrix effects, especially in complex biological samples with significant ion suppression zones.[5]
Data Presentation: Quantitative Comparison
| Performance Metric | This compound (Deuterated IS) | ¹³C-Labeled Zimeldine (¹³C-IS) | Rationale |
| Chromatographic Co-elution with Zimeldine | Potential for slight retention time shift (typically elutes earlier) | Identical retention time | The larger relative mass difference between deuterium and hydrogen can alter chromatographic properties (isotope effect).[4] The mass difference between ¹³C and ¹²C has a negligible impact on chromatography.[3] |
| Isotopic Stability | Generally stable, but potential for H/D exchange at certain positions | Highly stable with no risk of isotopic exchange | ¹³C-C bonds are exceptionally stable under typical bioanalytical conditions.[1] Deuterium labels can be susceptible to exchange, particularly under certain pH or matrix conditions.[4][6] |
| Matrix Effect Compensation | Generally effective, but can be compromised by chromatographic shifts, leading to differential ion suppression or enhancement | Superior and more accurate compensation | Co-elution ensures that both the analyte and the IS experience the same ionization conditions within the mass spectrometer source.[3] |
| Accuracy (% Bias) | Typically within ±15%, but can be larger in the presence of significant matrix effects | Expected to be consistently within ±10% | More reliable matrix effect compensation leads to higher accuracy. |
| Precision (%RSD) | Typically <15% | Expected to be <10% | Consistent co-elution and stable isotopic composition result in lower variability. |
| Commercial Availability & Cost | More commonly available and generally less expensive | Less common and typically more expensive to synthesize | The synthesis of ¹³C-labeled compounds is often more complex and costly.[7] |
Experimental Protocols
The following is a detailed methodology for the quantification of zimeldine in human plasma using a stable isotope-labeled internal standard. This protocol can be adapted for either this compound or a ¹³C-labeled zimeldine.
Bioanalytical Method for Zimeldine Quantification in Human Plasma by LC-MS/MS
1. Objective: To determine the concentration of zimeldine in human plasma using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
2. Materials and Reagents:
-
Zimeldine reference standard
-
This compound or ¹³C-labeled zimeldine internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
3. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve zimeldine and the IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the zimeldine stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate zimeldine from matrix components (e.g., start with 10% B, increase to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both zimeldine and the internal standard.
6. Data Analysis:
-
Integrate the chromatographic peaks for zimeldine and the IS.
-
Calculate the peak area ratio of zimeldine to the IS for all samples, calibrators, and quality controls.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted linear regression.
-
Determine the concentration of zimeldine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Bioanalytical workflow for zimeldine quantification.
Logical basis for accurate quantification using an internal standard.
Conclusion
Based on established analytical principles, a ¹³C-labeled zimeldine internal standard is theoretically superior to this compound for the quantitative analysis of zimeldine by LC-MS/MS. Its key advantages lie in its identical chromatographic behavior to the analyte and its enhanced isotopic stability, which collectively provide more robust and accurate compensation for matrix effects. However, this compound has been and can be used as a viable and effective internal standard in well-validated methods. The wider availability and lower cost of deuterated standards make them a practical choice for many laboratories. For assays demanding the highest level of accuracy and for the analysis of particularly challenging biological matrices, the investment in a ¹³C-labeled zimeldine internal standard is justified. For routine analyses where cost and accessibility are significant factors, a thoroughly validated method using this compound can provide reliable quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Zimelidine Quantification Using Zimelidine-d6 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of Zimelidine and its deuterated internal standard, Zimelidine-d6, in human plasma. The cross-validation of these methods is essential to ensure data equivalency and consistency when analytical methodologies are transferred between laboratories or updated. This document outlines the experimental protocols, presents comparative performance data, and visualizes the workflows involved in the cross-validation process.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis by LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1][2] Zimelidine-d6, a deuterated analog of Zimelidine, is the ideal internal standard as its physicochemical properties are nearly identical to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[3][4] This co-elution and similar ionization response effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to higher accuracy and precision.[1][5] While the synthesis of SIL internal standards can be costly, their superior performance in ensuring data integrity is invaluable, particularly in regulated bioanalytical environments.[5]
Comparative Analysis of Analytical Methods
This guide presents a hypothetical yet representative cross-validation of two LC-MS/MS methods for the bioanalysis of Zimelidine using Zimelidine-d6 as the internal standard. Method A represents a conventional High-Performance Liquid Chromatography (HPLC) based method, while Method B employs a more advanced Ultra-High-Performance Liquid Chromatography (UHPLC) system for faster analysis. The use of a SIL-IS like Zimelidine-d6 is crucial for correcting analytical variability in both methods.[1][6]
Table 1: Comparison of LC-MS/MS Method Parameters
| Parameter | Method A: HPLC-MS/MS | Method B: UHPLC-MS/MS |
| Chromatography System | Standard HPLC System | UHPLC System |
| Analytical Column | C18, 2.1 x 100 mm, 3.5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (B52724) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.6 mL/min |
| Run Time | 5.0 minutes | 2.5 minutes |
| Injection Volume | 10 µL | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Transitions | Zimelidine: m/z 317.1 → 58.1Zimelidine-d6: m/z 323.1 → 64.1 | Zimelidine: m/z 317.1 → 58.1Zimelidine-d6: m/z 323.1 → 64.1 |
Table 2: Cross-Validation Performance Data
| Validation Parameter | Method A: HPLC-MS/MS | Method B: UHPLC-MS/MS | Acceptance Criteria (FDA/EMA)[7][8][9] |
| Linearity (r²) | ≥ 0.995 | ≥ 0.997 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Bias) at LLOQ | ± 8.5% | ± 6.2% | ± 20% |
| Precision (%RSD) at LLOQ | 12.3% | 9.8% | ≤ 20% |
| Accuracy (% Bias) at Low, Mid, High QC | ± 7.2% | ± 5.1% | ± 15% |
| Precision (%RSD) at Low, Mid, High QC | 10.5% | 7.9% | ≤ 15% |
| Mean % Difference (Method B vs. Method A) | - | -2.8% | Should be within ±15% for at least 67% of samples[8] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This method is commonly employed for the extraction of small molecules from plasma.[5]
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Zimelidine-d6 internal standard working solution (concentration is typically in the mid-range of the calibration curve).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Cross-Validation Procedure
The cross-validation of Method A and Method B is performed by analyzing the same set of quality control (QC) samples and incurred study samples.[10][11]
-
Prepare QC Samples: Spike blank human plasma with known concentrations of Zimelidine to prepare low, medium, and high QC samples.
-
Analyze Samples: Analyze a minimum of three batches of QC samples and a statistically relevant number of incurred study samples (at least 20) with both Method A and Method B.[8]
-
Data Comparison: The concentrations obtained from Method B are compared to those from Method A. The percentage difference for each sample is calculated.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for cross-validation and the logic behind using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. courses.washington.edu [courses.washington.edu]
- 9. Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Zimeldine-d6 in the Landscape of Deuterated Antidepressant Internal Standards: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of antidepressants, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of Zimeldine-d6 and other commonly employed deuterated internal standards in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Zimeldine, one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs) to be marketed, was introduced in 1982 but was withdrawn from the market shortly thereafter due to rare but serious neurological side effects, including Guillain-Barré syndrome.[1][2][3][4][5] This historical context is crucial for understanding the current landscape of antidepressant analysis, as the parent drug's discontinuation has led to a scarcity of its deuterated analog, this compound, in routine therapeutic drug monitoring and clinical research.
While direct, head-to-head experimental comparisons featuring this compound are virtually non-existent in recent scientific literature, this guide will provide an objective comparison by examining the performance of other widely used deuterated antidepressant internal standards. The principles and data presented here will serve as a valuable reference for selecting the most suitable internal standard for a given analytical method.
The Critical Role of Deuterated Internal Standards
In LC-MS/MS-based bioanalysis, deuterated internal standards are considered the gold standard.[6] These are stable isotope-labeled versions of the analyte where one or more hydrogen atoms are replaced with deuterium. The key advantage of this approach is the near-identical physicochemical properties of the deuterated standard and the analyte. This similarity ensures that they behave almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[6][7]
Performance of Commonly Used Deuterated Antidepressant Internal Standards
While specific performance data for this compound is scarce, numerous studies have validated LC-MS/MS methods for other antidepressants using their respective deuterated internal standards. The following table summarizes typical performance characteristics gleaned from such studies. It is important to note that these values are method-dependent and can vary based on the specific experimental conditions.
| Deuterated Internal Standard | Analyte(s) | Typical Matrix | Key Performance Parameters |
| Amitriptyline-d3 | Amitriptyline, Nortriptyline | Whole Blood, Plasma | Utilized in methods with a range of 2.5-900 ng/mL and a limit of quantification (LOQ) of 2.5 ng/mL.[8] |
| Bupropion-d9 | Bupropion (B1668061) and metabolites | Human Plasma | Employed in a stereoselective assay with LOQs of 0.5 ng/mL for bupropion enantiomers.[9] |
| Citalopram-d6 | Citalopram | Whole Blood, Serum | Used in multi-analyte methods for antidepressant quantification.[8][10] |
| Desipramine-d3 | Desipramine | Whole Blood | A common internal standard in panels for tricyclic antidepressants.[8] |
| Doxepin-d3 | Doxepin | Whole Blood | Included in comprehensive antidepressant screening methods.[8] |
| Duloxetine-d3 | Duloxetine (B1670986) | Whole Blood | Used for the quantification of duloxetine in various biological matrices.[8] |
| Fluoxetine-d6 | Fluoxetine | Whole Blood | A frequently used internal standard for the analysis of this widely prescribed SSRI.[8] |
| Imipramine-d3 | Imipramine | Whole Blood | Used in methods for the analysis of tricyclic antidepressants.[8] |
| Nortriptyline-d3 | Nortriptyline | Whole Blood | Another key internal standard for tricyclic antidepressant panels.[8] |
| Paroxetine-d6 | Paroxetine | Whole Blood | Employed in methods for the quantification of this potent SSRI.[8] |
| Sertraline-d3 | Sertraline | Whole Blood | Used as an internal standard for the analysis of sertraline.[8] |
| Venlafaxine-d6 | Venlafaxine (B1195380) | Whole Blood | Utilized for the accurate measurement of venlafaxine levels.[8] |
Experimental Protocols: A Generalized Approach
The following provides a generalized experimental protocol for the quantification of an antidepressant in a biological matrix using a deuterated internal standard. This is a representative workflow and should be optimized for specific analytes and matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, serum), add a known concentration of the deuterated internal standard solution.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is common.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is typical for standard analytical columns.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for antidepressants.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.
-
3. Data Analysis
-
The peak areas of the analyte and the deuterated internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
The concentration of the analyte in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.
Visualizing the Workflow and Concepts
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the principle of using a deuterated internal standard.
References
- 1. Zimelidine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. The Rise and Sudden Fall of Zimelidine: The First SSRI Antidepressant – Psych Education [psycheducation.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotope Effect of Zimeldine-d6 on Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Impact of Deuteration on Bioanalytical Methods
Deuterium, a stable isotope of hydrogen, can be incorporated into a drug molecule to create a stable isotope-labeled internal standard (SIL-IS). The key advantage of a SIL-IS is its near-identical physicochemical properties to the analyte of interest.[3] This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[4]
The primary difference between an analyte and its deuterated counterpart is the mass, which allows for their distinct detection by a mass spectrometer. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to a slight difference in chromatographic retention time, known as the isotope effect. However, this effect is typically minimal in reversed-phase chromatography and does not detract from the benefits of using a SIL-IS.
Comparison of Internal Standards for Zimeldine Quantification
For the quantification of Zimeldine, two primary choices for an internal standard (IS) are considered:
-
Zimeldine-d6 (Deuterated Internal Standard): A molecule of Zimeldine where six hydrogen atoms have been replaced by deuterium.
-
Structural Analog (e.g., Amitriptyline): A molecule with a similar chemical structure to Zimeldine but is not isotopically labeled.
The following sections will compare the expected performance of these two internal standards based on a hypothetical, yet realistic, LC-MS/MS method for the quantification of Zimeldine in human plasma.
Experimental Protocols
A hypothetical LC-MS/MS method was devised based on common practices for the analysis of antidepressants in biological matrices.[1][2][5]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (either this compound or Amitriptyline at a concentration of 50 ng/mL).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL onto the LC-MS/MS system.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS)
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Zimeldine | 317.1 | 71.1 |
| This compound | 323.1 | 77.1 |
| Amitriptyline (Analog IS) | 278.2 | 91.1 |
Data Presentation and Comparison
The following tables summarize the expected quantitative data from the analysis of Zimeldine using either this compound or a structural analog as the internal standard. The data is presented for a set of calibration standards and quality control (QC) samples.
Table 1: Calibration Curve Performance
| Concentration (ng/mL) | Zimeldine Peak Area | This compound Peak Area | Area Ratio (Zimeldine/Zimeldine-d6) | Amitriptyline Peak Area | Area Ratio (Zimeldine/Amitriptyline) |
| 1 | 1,520 | 50,100 | 0.030 | 45,200 | 0.034 |
| 5 | 7,650 | 50,500 | 0.151 | 46,100 | 0.166 |
| 10 | 15,300 | 50,200 | 0.305 | 45,500 | 0.336 |
| 50 | 75,800 | 49,900 | 1.519 | 44,900 | 1.688 |
| 100 | 152,500 | 50,300 | 3.032 | 45,800 | 3.329 |
| 500 | 760,100 | 50,000 | 15.202 | 45,000 | 16.891 |
| R² | 0.9998 | 0.9985 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level (ng/mL) | Internal Standard | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low (3) | This compound | 3.05 | 101.7 | 3.5 |
| Amitriptyline | 3.21 | 107.0 | 8.2 | |
| Mid (75) | This compound | 74.25 | 99.0 | 2.1 |
| Amitriptyline | 78.90 | 105.2 | 6.5 | |
| High (400) | This compound | 404.00 | 101.0 | 1.8 |
| Amitriptyline | 428.40 | 107.1 | 5.9 |
Table 3: Matrix Effect Evaluation
The matrix effect is assessed by comparing the peak area of an analyte in a post-extraction spiked sample to that in a neat solution. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
| Sample ID | Zimeldine Peak Area | This compound Peak Area | Matrix Effect (%) (Zimeldine) | Matrix Effect (%) (this compound) | Compensated Matrix Effect (%) | Amitriptyline Peak Area | Matrix Effect (%) (Amitriptyline) | Compensated Matrix Effect (%) |
| Neat Solution | 15,000 | 50,000 | 100 | 100 | 100 | 45,000 | 100 | 100 |
| Plasma Lot 1 | 12,300 | 41,000 | 82.0 | 82.0 | 100.0 | 33,300 | 74.0 | 110.8 |
| Plasma Lot 2 | 10,800 | 36,000 | 72.0 | 72.0 | 100.0 | 28,800 | 64.0 | 112.5 |
| Plasma Lot 3 | 13,500 | 45,000 | 90.0 | 90.0 | 100.0 | 38,700 | 86.0 | 104.7 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Zimeldine in plasma.
Caption: Proposed fragmentation of protonated Zimeldine in the mass spectrometer.
Discussion of the Isotope Effect and Comparative Performance
The illustrative data clearly demonstrates the superiority of using this compound as an internal standard over a structural analog like Amitriptyline.
-
Linearity: Both internal standards can produce a linear calibration curve. However, the use of a deuterated internal standard is expected to yield a higher correlation coefficient (R²) due to its closer tracking of the analyte's behavior.
-
Accuracy and Precision: The accuracy and precision of the quality control samples are significantly better when this compound is used. This is because the deuterated standard more effectively compensates for any variability during the analytical process. The higher percent coefficient of variation (%CV) observed with the structural analog indicates greater variability in the measurements.
-
Matrix Effect: The matrix effect evaluation highlights the most critical advantage of a deuterated internal standard. As shown in Table 3, both Zimeldine and this compound experience similar levels of ion suppression from different plasma lots. Because they are affected almost identically, the ratio of their peak areas remains constant, leading to a compensated matrix effect of 100%. In contrast, the structural analog, Amitriptyline, experiences a different degree of ion suppression compared to Zimeldine. This differential matrix effect leads to an uncompensated response and ultimately introduces bias into the quantitative results.
Conclusion
The use of a deuterated internal standard, such as this compound, is crucial for the development of a robust and reliable bioanalytical method for the quantification of Zimeldine. While a structural analog can be used, it is more susceptible to inaccuracies arising from differential matrix effects and variability in sample preparation. The near-identical chemical and physical properties of a deuterated internal standard ensure the most accurate compensation for analytical variability, leading to higher quality data that is essential for drug development and clinical research. Therefore, the investment in synthesizing a deuterated internal standard is highly justified for regulated bioanalysis.
References
- 1. Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of zimelidine and norzimelidine in plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated Internal Standards in Bioanalysis: The Case of Zimeldine-d6
For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are foundational to advancing pharmaceutical research. In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical factor that directly influences the accuracy and precision of the results. This guide provides an objective comparison of deuterated internal standards, specifically focusing on the application of Zimeldine-d6, versus non-deuterated alternatives, supported by regulatory perspectives and illustrative experimental data.
The Regulatory Preference for Deuterated Internal Standards
Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly recommend the use of stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, for bioanalytical method validation.[1][2] The rationale behind this preference lies in the near-identical physicochemical properties of a deuterated IS to the analyte of interest.[3] This similarity ensures that the IS closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby effectively compensating for variability and matrix effects.[4]
The use of a SIL-IS is considered the "gold standard" in bioanalysis as it enhances the robustness and reliability of the method, which is a key consideration for regulatory submissions.[3] While not always mandatory, the justification for using an alternative, such as a structural analog, requires more extensive validation to demonstrate its suitability.[5]
Performance Comparison: this compound vs. a Structural Analog Internal Standard
To illustrate the advantages of a deuterated internal standard, this section presents a comparative analysis of key validation parameters for the quantification of Zimeldine in human plasma using either this compound or a structural analog as the internal standard.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | Zimeldine with this compound (IS) | Zimeldine with Structural Analog (IS) | Regulatory Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | |||
| LLOQ | ± 5% | ± 15% | ± 20% |
| QCL | ± 4% | ± 12% | ± 15% |
| QCM | ± 3% | ± 10% | ± 15% |
| QCH | ± 2% | ± 8% | ± 15% |
| Precision (%CV) | |||
| LLOQ | < 8% | < 15% | ≤ 20% |
| QCL | < 6% | < 12% | ≤ 15% |
| QCM | < 5% | < 10% | ≤ 15% |
| QCH | < 4% | < 8% | ≤ 15% |
| Matrix Effect (%CV) | < 5% | < 15% | ≤ 15% |
| Extraction Recovery | Consistent and reproducible | More variable | Consistent and reproducible |
LLOQ: Lower Limit of Quantification, QCL: Quality Control Low, QCM: Quality Control Medium, QCH: Quality Control High. Data are illustrative and based on typical performance differences observed in bioanalytical assays.
The data clearly indicates that the use of this compound as an internal standard results in superior accuracy, precision, and a significantly reduced matrix effect compared to a structural analog. This enhanced performance is critical for obtaining reliable pharmacokinetic data in clinical and preclinical studies.
Experimental Protocols
A detailed methodology is crucial for the successful validation and application of a bioanalytical method. Below is a representative protocol for the quantification of Zimeldine in human plasma using this compound as the internal standard.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zimeldine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Zimeldine by serial dilution of the stock solution with 50:50 methanol/water to cover the desired calibration range.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the stock solution with 50:50 methanol/water.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, standard, or sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution (100 ng/mL) to all tubes except for the blank matrix.
-
For calibration standards and quality control samples, add 10 µL of the corresponding Zimeldine working standard solution. For unknown samples, add 10 µL of 50:50 methanol/water.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Zimeldine and this compound.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Zimeldine using this compound as an internal standard.
Decision Pathway for Internal Standard Selection
The selection of an appropriate internal standard is a critical decision in method development. The following diagram outlines the logical considerations that guide this choice, emphasizing the preference for a stable isotope-labeled internal standard.
References
- 1. Pharmacokinetics of zimelidine. Systemic availability of zimelidine and norzimelidine in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of zimelidine in humans--plasma levels and urinary excretion of zimelidine and norzimelidine after intravenous and oral administration of zimelidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
A Comparative Guide to the Recovery of Zimeldine-d6 Using Different Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common extraction techniques for the recovery of the deuterated internal standard, Zimeldine-d6, from plasma samples. The selection of an appropriate extraction method is critical for accurate and reliable bioanalytical results. This document outlines the theoretical efficacy and procedural details of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) for this compound, supported by representative experimental data for compounds with similar physicochemical properties.
Physicochemical Properties of Zimeldine
Zimeldine is a basic and lipophilic compound. Its deuterated analog, this compound, is expected to have nearly identical chemical properties. These characteristics are pivotal in determining the optimal extraction strategy.
-
pKa (Strongest Basic): 8.62
-
logP: ~3.4 - 3.8
-
Water Solubility: Moderately soluble
Given its basic nature, pH adjustment of the sample is a key consideration for maximizing recovery in LLE and SPE. Its lipophilicity suggests good affinity for non-polar organic solvents and reversed-phase SPE sorbents.
Data Presentation: Comparative Recovery of this compound
While direct comparative studies on this compound recovery were not found in the public domain, the following table summarizes the expected recovery rates based on studies of other basic drugs with similar properties from plasma.[1][2][3][4]
| Extraction Method | Typical Recovery (%) | Relative Standard Deviation (RSD) (%) | Purity of Extract | Throughput |
| Solid-Phase Extraction (SPE) | 85 - 99 | < 10 | High | Moderate to High |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | < 15 | Moderate to High | Low to Moderate |
| Protein Precipitation (PPT) | > 80 | < 15 | Low | High |
Note: The data presented are representative and may vary depending on the specific laboratory conditions, matrix effects, and optimization of the protocol.
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are designed for the extraction of this compound from a human plasma matrix.
Solid-Phase Extraction (SPE) Protocol
This method utilizes a reversed-phase SPE cartridge to isolate this compound from plasma.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18 or a polymeric sorbent)
-
Human plasma sample containing this compound
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Formic acid
-
SPE vacuum manifold
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma, add 1 mL of 2% ammonium hydroxide in water and vortex for 30 seconds. This step adjusts the pH to ensure this compound is in its neutral form, enhancing its retention on the reversed-phase sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the sorbent bed. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences, followed by 3 mL of 5% methanol in water to remove less polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute this compound from the cartridge with 2 mL of methanol containing 2% formic acid. The acidic modifier ensures that the basic analyte is protonated and readily released from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This classic extraction technique partitions this compound between an aqueous plasma sample and an immiscible organic solvent.
Materials:
-
Human plasma sample containing this compound
-
Methyl tert-butyl ether (MTBE) or another suitable organic solvent
-
Ammonium hydroxide
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Preparation: Pipette 1 mL of plasma into a 15 mL centrifuge tube.
-
pH Adjustment: Add 100 µL of concentrated ammonium hydroxide to the plasma sample to raise the pH above 10. Vortex for 30 seconds. This deprotonates the this compound, increasing its solubility in the organic solvent.
-
Extraction: Add 5 mL of MTBE to the tube. Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.
-
Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Protein Precipitation (PPT) Protocol
This is the simplest and fastest method, involving the precipitation of plasma proteins with an organic solvent.
Materials:
-
Human plasma sample containing this compound
-
Acetonitrile (B52724) (cold, HPLC grade)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Precipitation: In a 2 mL microcentrifuge tube, add 3 parts of cold acetonitrile to 1 part of plasma (e.g., 600 µL of acetonitrile to 200 µL of plasma).
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the dissolved this compound and transfer it to a clean tube or a 96-well plate.
-
Analysis: The supernatant can be directly injected for LC-MS analysis or evaporated and reconstituted if a concentration step is required. Direct injection is common, but it should be noted that the resulting extract will contain more matrix components compared to SPE or LLE.
Mandatory Visualizations
Experimental Workflow Diagrams
References
- 1. Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Bioequivalence Studies of Zimelidine Formulations Utilizing Zimeldine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodology and data interpretation for a bioequivalence study comparing two formulations of the antidepressant drug, zimelidine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies. Due to the historical context of zimelidine's clinical use, this document synthesizes established pharmacokinetic data with current best practices in bioequivalence testing, including the use of a deuterated internal standard, Zimeldine-d6.
The Critical Role of this compound in Bioanalysis
In modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for accurate quantification of drugs in biological matrices. This compound, a deuterated analog of zimelidine, is the ideal internal standard for bioequivalence studies of zimelidine formulations.
The primary advantage of using a deuterated internal standard like this compound is its ability to compensate for variability during sample preparation and analysis. Since this compound is chemically identical to zimelidine, it exhibits similar behavior during extraction, chromatography, and ionization in the mass spectrometer. This co-elution and chemical similarity allow for the correction of matrix effects, which are a common source of inaccuracy in bioanalytical methods. Matrix effects, caused by other components in the biological sample, can enhance or suppress the ionization of the analyte, leading to erroneous results. By using this compound, the ratio of the analyte to the internal standard remains constant, even in the presence of these effects, ensuring the generation of robust and reliable pharmacokinetic data.
Hypothetical Bioequivalence Study: Zimelidine Formulations
This section outlines a typical bioequivalence study comparing a new generic (Test) formulation of zimelidine with the original (Reference) formulation.
Study Design and Protocol
A randomized, two-period, two-sequence, crossover study is the standard design for bioequivalence assessment.
-
Subjects: A cohort of healthy, non-smoking male and female volunteers, typically between 18 and 55 years of age. The number of subjects is determined by statistical power analysis to ensure the ability to detect significant differences in pharmacokinetic parameters if they exist.
-
Dosing: After an overnight fast, subjects receive a single oral dose of either the Test or Reference zimelidine formulation (e.g., 100 mg) with a standardized volume of water.
-
Washout Period: A washout period of at least five half-lives of the drug and its major active metabolite is maintained between the two treatment periods to ensure complete elimination of the drug from the body before the next dose.
-
Blood Sampling: Serial blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen at -70°C or below until analysis.
Experimental Protocols
Bioanalytical Method: Quantification of Zimelidine and Norzimelidine by LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (containing this compound and its corresponding deuterated metabolite standard).
-
Vortex for 10 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) and vortex for 10 seconds.
-
Add 3 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for zimelidine, norzimelidine, and their deuterated internal standards.
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject using non-compartmental analysis. The key parameters for bioequivalence assessment are:
-
Cmax: The maximum observed plasma concentration.
-
AUC(0-t): The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC(0-∞): The area under the plasma concentration-time curve from time zero extrapolated to infinity.
For a determination of bioequivalence, the 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-∞) must fall within the acceptance range of 80.00% to 125.00%.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables present hypothetical data from a bioequivalence study of two 100 mg zimelidine formulations.
Table 1: Mean Pharmacokinetic Parameters of Zimelidine
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 101.5 ± 33.8 | 103.9 ± 34.8 |
| AUC(0-t) (ng·h/mL) | 850.7 ± 212.1 | 872.4 ± 220.5 |
| AUC(0-∞) (ng·h/mL) | 885.3 ± 225.6 | 908.1 ± 231.9 |
| Tmax (h) | 2.1 ± 0.8 | 2.0 ± 0.7 |
| t½ (h) | 8.6 ± 2.1 | 8.4 ± 2.0 |
Table 2: Mean Pharmacokinetic Parameters of Norzimelidine (Active Metabolite)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 155.2 ± 45.1 | 158.9 ± 47.3 |
| AUC(0-t) (ng·h/mL) | 3010.6 ± 752.8 | 3085.2 ± 771.4 |
| AUC(0-∞) (ng·h/mL) | 3250.1 ± 810.5 | 3329.8 ± 830.1 |
| Tmax (h) | 8.2 ± 2.5 | 8.0 ± 2.3 |
| t½ (h) | 19.8 ± 3.8 | 19.4 ± 3.6 |
Table 3: Statistical Summary of Bioequivalence Analysis (Zimelidine)
| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval | Bioequivalence Assessment |
| Cmax | 97.7 | 89.5% - 106.6% | Passes |
| AUC(0-t) | 97.5 | 90.1% - 105.4% | Passes |
| AUC(0-∞) | 97.5 | 90.0% - 105.5% | Passes |
Visualizations
The following diagrams illustrate key aspects of the bioequivalence study.
Caption: Workflow of a typical bioequivalence study.
Caption: Rationale for using a deuterated internal standard.
Caption: Simplified metabolic pathway of zimelidine.
Safety Operating Guide
Navigating the Disposal of Zimeldine-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Zimeldine-d6, a deuterated analog of the psychotropic drug Zimeldine. Adherence to these protocols is vital to mitigate risks to personnel and the environment.
Core Principles of Chemical Waste Disposal
The foundation of safe laboratory practice rests on the principles of waste minimization, segregation, and proper containment. All chemical waste, including this compound, must be managed in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[1][2][3]
Key Disposal Considerations:
-
Hazardous Waste Determination: All waste chemicals should be treated as hazardous unless confirmed to be non-hazardous by a qualified professional.[4]
-
Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[5][6]
-
Containerization: Waste must be stored in clearly labeled, sealed, and appropriate containers.[4][5]
-
Environmental Protection: Hazardous chemicals must never be disposed of down the drain or in regular trash.[3][5]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, such as contaminated lab materials (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof container clearly labeled "Hazardous Waste: this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and chemically compatible container. This container must also be labeled "Hazardous Waste: this compound" and should indicate all components of the solution. Do not mix with other solvent waste streams unless compatibility has been verified.
3. Labeling: All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Aquatic Hazard")
-
The date of waste accumulation
-
The name of the principal investigator or laboratory contact
4. Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
5. Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7] EHS will coordinate with a licensed hazardous waste disposal company for final treatment, which may include incineration or other approved methods.[6][7]
Considerations for Deuterated Compounds:
The presence of deuterium (B1214612) in this compound does not alter its chemical reactivity or toxicity in a way that necessitates special disposal procedures beyond those for the parent compound. The primary hazard is associated with the Zimeldine molecule itself. Non-hazardous deuterated compounds, such as deuterium oxide (heavy water), can often be disposed of down the sanitary sewer, but this is not the case for hazardous materials like this compound.[8]
Quantitative Data Summary
While no specific quantitative data for this compound disposal was found, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| Waste Accumulation Limit | Do not exceed 55 gallons of hazardous waste (or 1 quart for acutely toxic waste) in a satellite accumulation area. | [6] |
| Container Headspace | Leave at least 10% headspace in liquid waste containers to allow for expansion. | |
| pH of Aqueous Waste | Aqueous solutions with a pH ≤ 2 or ≥ 12.5 are considered corrosive hazardous waste. | [3] |
Experimental Protocols
No experimental protocols for the disposal of this compound were cited in the search results. The recommended procedure is based on established best practices for laboratory chemical waste management.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
References
- 1. danielshealth.com [danielshealth.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Hazardous Chemical Waste | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
Essential Safety and Operational Guidance for Handling Zimeldine-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Zimeldine-d6. Given that this compound is a deuterated analog of Zimeldine, it should be handled with the same precautions as the parent compound. Zimeldine was a selective serotonin (B10506) reuptake inhibitor (SSRI) withdrawn from the market due to associations with serious neurological side effects, highlighting the need for careful handling in a research setting.[1][2]
The following procedures are based on the safety data for Zimeldine and general best practices for handling hazardous pharmaceutical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Zimeldine is classified as harmful if swallowed (Acute Toxicity, Oral: Category 4).[3] Appropriate personal protective equipment is therefore mandatory to prevent exposure.
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use. Double-gloving is recommended for any direct handling of the solid material. |
| Eye Protection | Safety glasses with side shields or goggles | Conforming to EN166 (EU) or NIOSH (US) standards to protect from dust particles or splashes. |
| Respiratory Protection | N95 (US) or FFP2 (EU) dust mask | Required when handling the solid compound outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation of dust. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing. For larger quantities or tasks with a higher risk of spillage, a disposable gown is recommended. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls:
-
Ventilation: All weighing and reconstitution of solid this compound should be performed in a certified chemical fume hood or a powder containment hood to keep airborne concentrations to a minimum.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by laying down absorbent, plastic-backed pads to contain any potential spills.
-
Weighing: Carefully weigh the required amount of this compound within a fume hood. Use anti-static weigh paper or a weighing boat.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the this compound powder slowly to avoid aerosolization. Cap the vessel securely before mixing.
-
Post-Handling: After handling, wipe down the work surface with an appropriate cleaning agent. Remove gloves and other disposable PPE, and dispose of them as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory. Do not eat, drink, or smoke in the handling area.[3]
Emergency Procedures
Spill Management:
-
Small Spill (Powder):
-
Evacuate the immediate area and restrict access.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with a damp absorbent material to avoid raising dust.
-
Carefully scoop the material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Large Spill:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and lukewarm water.[4] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet or product label to the medical personnel.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol:
-
Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Contact your institution's EHS-approved waste disposal service.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips, vials) must be collected in a designated, labeled hazardous waste container.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
General Guidance: Do not dispose of this compound down the drain or in the regular trash.[5] For unused medicines in a non-laboratory setting, it is recommended to mix the substance with an unappealing material like coffee grounds or cat litter, place it in a sealed container, and then dispose of it in the household trash.[6][7] However, in a research setting, institutional hazardous waste procedures must be followed.
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
